molecular formula C44H63FN8O11S B12418110 Autac1

Autac1

Cat. No.: B12418110
M. Wt: 931.1 g/mol
InChI Key: HZYVWSXXYHBZTO-KDJNBPRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Autac1 is a useful research compound. Its molecular formula is C44H63FN8O11S and its molecular weight is 931.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H63FN8O11S

Molecular Weight

931.1 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1

InChI Key

HZYVWSXXYHBZTO-KDJNBPRZSA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Autac1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of Autac1, an Autophagy-Targeting Chimera (AUTAC). It details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and applying this technology in research and development.

Core Concept: this compound and Selective Autophagy

This compound is a bifunctional small molecule designed to hijack the cell's endogenous autophagy machinery for the selective degradation of target proteins.[1][2][3][4] It represents a novel modality in targeted protein degradation, extending beyond the capabilities of proteasome-mediated degradation systems like PROTACs.[1] The primary target of this compound is Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and cancer.

The structure of this compound is central to its function, consisting of two key moieties connected by a linker:

  • A "warhead": For this compound, this is a Fumagillol moiety, which covalently binds to MetAP2.

  • A "degradation tag": This is a p-Fluorobenzyl Guanine (FBnG) group. This tag mimics S-guanylation, a post-translational modification that can trigger selective autophagy.

By bringing the FBnG tag into proximity with MetAP2, this compound marks the protein for recognition and degradation by the autophagy pathway.

The Molecular Mechanism of this compound-Mediated Degradation

The mechanism of this compound-induced protein degradation is a multi-step process that leverages the cellular machinery for selective autophagy.

  • Target Engagement: The Fumagillol warhead of this compound specifically and covalently binds to MetAP2 within the cell.

  • Tag Mimicry and Receptor Recruitment: The FBnG tag on this compound, now associated with MetAP2, mimics an S-guanylated protein. This modification is recognized by the autophagy receptor protein p62/SQSTM1.

  • Ubiquitination: The recruitment of p62 facilitates the K63-linked polyubiquitination of the MetAP2-Autac1 complex. This type of ubiquitin chain is a key signal for selective autophagy, as opposed to the K48-linked chains that typically target proteins for proteasomal degradation.

  • Autophagosome Formation: The polyubiquitinated target is recognized by the core autophagy machinery. An isolation membrane, or phagophore, begins to form and engulfs the MetAP2-Autac1-p62 complex.

  • Autophagosome Maturation and Lysosomal Fusion: The phagophore elongates and closes to form a double-membraned vesicle called an autophagosome. This autophagosome then fuses with a lysosome, forming an autolysosome.

  • Degradation: Within the acidic environment of the autolysosome, the engulfed contents, including MetAP2, are degraded by lysosomal hydrolases.

This entire process results in the specific and efficient removal of the target protein from the cell.

Signaling Pathway Diagram

Autac1_Mechanism cluster_0 Cytosol This compound This compound (Fumagillol-FBnG) MetAP2 MetAP2 (Target Protein) This compound->MetAP2 1. Target Binding (Covalent) p62 p62/SQSTM1 MetAP2->p62 2. FBnG tag mimics S-guanylation, recruits p62 Autophagosome Autophagosome MetAP2->Autophagosome 4. Sequestration Ub Ubiquitin Ub->MetAP2 Autolysosome Autolysosome Autophagosome->Autolysosome 5. Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Products Autolysosome->Degradation 6. Degradation

Caption: The signaling pathway of this compound-mediated degradation of MetAP2.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in cell-based assays. The following table summarizes the key quantitative data for this compound's activity against its target, MetAP2.

ParameterValueCell LineIncubation TimeResultReference
Effective Concentration 1-100 µMHeLa24 hoursSilencing of endogenous MetAP2

Experimental Protocols

To assess the mechanism and efficacy of this compound, several key experiments are typically performed. The following are detailed protocols for these assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Workflow for this compound Evaluation cluster_assays Downstream Assays start Cell Culture (e.g., HeLa cells) treatment Treat cells with this compound (e.g., 1-100 µM for 24h) start->treatment harvest Harvest Cells treatment->harvest wb Western Blot (MetAP2, LC3, p62) harvest->wb coip Co-Immunoprecipitation (MetAP2, p62, Ubiquitin) harvest->coip if Immunofluorescence (LC3 puncta) harvest->if analysis Data Analysis and Interpretation wb->analysis coip->analysis if->analysis

Caption: A typical experimental workflow for evaluating the activity of this compound.

Protocol 1: Western Blot for MetAP2 Degradation and Autophagy Markers

This protocol is used to quantify the levels of MetAP2, as well as to monitor the conversion of LC3-I to LC3-II and the degradation of p62, which are hallmarks of autophagy induction.

1. Cell Culture and Lysis: a. Seed HeLa cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours. c. Wash cells twice with ice-cold PBS. d. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing every 10 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-MetAP2, anti-LC3, anti-p62, and a loading control like anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Co-Immunoprecipitation for MetAP2-p62 Interaction

This protocol is used to determine if this compound induces an interaction between MetAP2 and the autophagy receptor p62.

1. Cell Lysis and Pre-clearing: a. Following treatment with this compound, lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors). b. Determine protein concentration as described above. c. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. d. Centrifuge and collect the supernatant.

2. Immunoprecipitation: a. Incubate 500 µg to 1 mg of pre-cleared lysate with an anti-MetAP2 antibody or an isotype control IgG overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C. c. Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

3. Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer. b. Analyze the eluates by Western blotting using antibodies against p62 and MetAP2.

Protocol 3: Immunofluorescence for LC3 Puncta Formation

This protocol is used to visualize the formation of autophagosomes, which appear as punctate structures when stained for LC3.

1. Cell Culture and Treatment: a. Grow HeLa cells on glass coverslips in a 24-well plate. b. Treat the cells with this compound as described previously.

2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining: a. Block with 1% BSA in PBS for 30 minutes. b. Incubate with an anti-LC3 primary antibody overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. e. Counterstain nuclei with DAPI.

4. Imaging: a. Mount the coverslips onto microscope slides. b. Visualize the cells using a fluorescence or confocal microscope. c. Quantify the number of LC3 puncta per cell to assess autophagy induction.

By employing these methodologies, researchers can thoroughly investigate the mechanism of action of this compound and other AUTAC molecules, facilitating their development as novel therapeutics.

References

Autac1: A Technical Guide to Autophagy-Mediated MetAP2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Autac1, a first-generation autophagy-targeting chimera (AUTAC) designed for the selective degradation of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a critical enzyme involved in angiogenesis, making it a compelling target for anti-cancer and other anti-proliferative therapies. This compound represents a novel therapeutic modality that harnesses the cellular autophagy pathway to eliminate MetAP2, offering a distinct mechanism from traditional small-molecule inhibitors. This document details the mechanism of action of this compound, presents quantitative data on its degradation efficacy, and provides comprehensive experimental protocols for its characterization.

Introduction: The AUTAC Platform and MetAP2 as a Target

Targeted protein degradation has emerged as a powerful strategy in drug discovery, enabling the elimination of disease-causing proteins. While proteolysis-targeting chimeras (PROTACs) have been a major focus, leveraging the ubiquitin-proteasome system, they are primarily effective for soluble intracellular proteins. The AUTAC platform offers an alternative and complementary approach by hijacking the autophagy-lysosome pathway, which is capable of degrading a broader range of substrates, including protein aggregates and organelles.

This compound is a pioneering example of this technology, designed to specifically degrade MetAP2. MetAP2 is a metalloprotease that plays a crucial role in the proliferation of endothelial cells and is a well-validated target for anti-angiogenic drugs. By inducing the degradation of MetAP2, this compound aims to inhibit angiogenesis and suppress tumor growth.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of two key moieties connected by a flexible linker:

  • A "warhead" that binds to the target protein: this compound utilizes a fumagillol moiety, which covalently binds to MetAP2.

  • A "degradation tag" that recruits the autophagy machinery: this compound incorporates a p-Fluorobenzyl Guanine (FBnG) tag.

The proposed mechanism of action for this compound-mediated MetAP2 degradation is as follows:

  • Binding to MetAP2: The fumagillol "warhead" of this compound covalently binds to MetAP2 within the cell.

  • K63-Linked Polyubiquitination: The FBnG "degradation tag" promotes the K63-linked polyubiquitination of the this compound-MetAP2 complex. This type of ubiquitination serves as a signal for selective autophagy.

  • Recognition by Autophagy Receptor p62: The K63-polyubiquitin chains on the complex are recognized by the autophagy receptor protein p62/SQSTM1.

  • Sequestration into Autophagosome: p62 facilitates the sequestration of the ubiquitinated complex into a developing autophagosome.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the this compound-MetAP2 complex is degraded by lysosomal hydrolases.

Quantitative Data on this compound-Mediated MetAP2 Degradation

The following tables summarize the quantitative data on the efficacy of this compound in degrading MetAP2 in cellular models.

Table 1: this compound-Mediated Degradation of Endogenous MetAP2 in HeLa Cells

Concentration (µM)Treatment Duration (hours)MetAP2 Degradation (%)
>124~80

Data derived from Western Blot analysis in HeLa cells.

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for this compound have not been extensively published in the primary literature. The available data indicates significant degradation is achieved at concentrations above 1 µM. Further dose-response studies are required to precisely determine these parameters. There is currently no publicly available data on the efficacy of this compound in endothelial cells or in in vivo models.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the key steps in the this compound-mediated degradation of MetAP2.

Autac1_Pathway cluster_cell Cytoplasm This compound This compound (Fumagillol-Linker-FBnG) Complex This compound-MetAP2 Complex This compound->Complex Covalent Binding MetAP2 MetAP2 MetAP2->Complex Complex->Complex p62 p62/SQSTM1 Complex->p62 Recognition Ub Ubiquitin Ub->Complex Autophagosome Autophagosome p62->Autophagosome Sequestration Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound-mediated degradation of MetAP2 via the autophagy pathway.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for characterizing the activity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, Endothelial Cells) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis (MetAP2, LC3-II, p62 levels) lysis->western_blot ubiquitination_assay Ubiquitination Assay (Confirm K63-linkage) lysis->ubiquitination_assay autophagy_flux Autophagy Flux Assay (e.g., with Bafilomycin A1) lysis->autophagy_flux data_analysis Data Analysis (Quantify Degradation) western_blot->data_analysis ubiquitination_assay->data_analysis autophagy_flux->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard techniques and should be optimized for specific laboratory conditions.

Western Blot Analysis for MetAP2 Degradation

Objective: To quantify the reduction in MetAP2 protein levels following this compound treatment.

Materials:

  • HeLa cells (or other relevant cell line)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MetAP2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize MetAP2 levels to the loading control.

Ubiquitination Assay

Objective: To detect the polyubiquitination of MetAP2 upon this compound treatment.

Materials:

  • Materials from Western Blot protocol

  • MG132 (proteasome inhibitor)

  • Immunoprecipitation (IP) lysis buffer

  • Anti-MetAP2 antibody for IP

  • Protein A/G magnetic beads

  • Anti-ubiquitin (total) and anti-K63-linkage specific ubiquitin antibodies

Protocol:

  • Cell Treatment: Treat cells with this compound and MG132 (to allow accumulation of ubiquitinated proteins) for 4-6 hours.

  • Immunoprecipitation: Lyse cells in IP lysis buffer. Pre-clear lysates and then incubate with an anti-MetAP2 antibody overnight at 4°C. Add protein A/G beads to pull down MetAP2 and associated proteins.

  • Elution and Western Blot: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using anti-ubiquitin and anti-K63-linkage specific antibodies.

Autophagy Flux Assay

Objective: To confirm that this compound-mediated degradation is dependent on autophagy.

Materials:

  • Materials from Western Blot protocol

  • Bafilomycin A1 or Chloroquine (autophagy inhibitors)

  • Anti-LC3B antibody

Protocol:

  • Cell Treatment: Treat cells with this compound in the presence or absence of Bafilomycin A1 (100 nM) for the final 4 hours of the treatment period.

  • Western Blot Analysis: Perform Western blotting as described above. Probe for MetAP2 and LC3B.

  • Analysis: Autophagy inhibition should rescue this compound-induced MetAP2 degradation. An increase in the lipidated form of LC3 (LC3-II) in the presence of Bafilomycin A1 confirms an active autophagic flux.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the targeted degradation of MetAP2 via the autophagy-lysosome pathway. The data presented herein demonstrates its ability to induce robust degradation of MetAP2 in cancer cell lines. The provided protocols offer a framework for the further characterization of this compound and other AUTAC molecules.

Future research should focus on:

  • Determining the precise DC50 and Dmax values of this compound in various cell lines, particularly in endothelial cells.

  • Investigating the in vivo efficacy, pharmacokinetics, and safety profile of this compound in preclinical models of cancer and other angiogenesis-dependent diseases.

  • Elucidating the specific E3 ligases involved in the K63-linked polyubiquitination step.

  • Developing second-generation AUTACs for MetAP2 with improved potency and drug-like properties.

This in-depth technical guide serves as a comprehensive resource for researchers aiming to explore and expand upon the exciting therapeutic potential of this compound and the broader AUTAC technology.

The Role of Autac1 in Inducing Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. This technical guide provides an in-depth analysis of Autac1, a first-in-class AUTAC that targets the enzyme Methionine Aminopeptidase 2 (MetAP2). We will explore the molecular mechanism of this compound-induced autophagy, present quantitative data from key experiments, detail the experimental protocols for studying its activity, and provide visual representations of the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are interested in the field of targeted protein degradation and the therapeutic potential of modulating autophagy.

Introduction to this compound and AUTAC Technology

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with proteolysis-targeting chimeras (PROTACs) leading the way by utilizing the ubiquitin-proteasome system. However, the proteasome is limited in its ability to degrade large protein aggregates or entire organelles. The AUTAC technology was developed to overcome this limitation by harnessing the cell's own bulk degradation and recycling machinery: the autophagy-lysosome pathway.[1][2][3][4][]

This compound is a pioneering AUTAC molecule designed to specifically induce the autophagic degradation of MetAP2. It is a heterobifunctional molecule composed of two key moieties connected by a flexible linker:

  • A "warhead" that binds to the target protein: In the case of this compound, this is a fumagillol moiety, which covalently binds to MetAP2.

  • A degradation tag that recruits the autophagy machinery: this compound utilizes a p-Fluorobenzyl Guanine (FBnG) group. This tag mimics a post-translational modification known as S-guanylation.

The fundamental principle behind this compound is to "tag" MetAP2 for recognition and engulfment by autophagosomes, leading to its eventual degradation within lysosomes.

The Molecular Mechanism of this compound-Induced Autophagy

The induction of autophagy by this compound is a multi-step process that hijacks a selective form of autophagy. The key steps are outlined below:

  • Target Engagement: The fumagillol "warhead" of this compound covalently binds to MetAP2 within the cell.

  • S-guanylation Mimicry and Ubiquitination: The FBnG tag on this compound, now tethered to MetAP2, mimics an S-guanylated protein. This modification is recognized by the cellular machinery, leading to the K63-linked polyubiquitination of the MetAP2-Autac1 complex. This is a critical step, as K63-linked ubiquitin chains are a known signal for selective autophagy, in contrast to the K48-linked chains that typically target proteins for proteasomal degradation.

  • Autophagy Receptor Recognition: The K63-polyubiquitinated MetAP2 is then recognized by the autophagy receptor protein p62/SQSTM1. p62 acts as a bridge, linking the ubiquitinated cargo to the developing autophagosome membrane via its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).

  • Autophagosome Formation and Maturation: The binding of the p62-cargo complex to LC3 promotes the elongation and closure of the autophagosome membrane around the MetAP2-Autac1 complex.

  • Lysosomal Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome. The acidic hydrolases within the lysosome degrade the contents of the autophagosome, including MetAP2.

Signaling Pathway of this compound-Induced Autophagy

Autac1_Signaling_Pathway This compound This compound Autac1_MetAP2 This compound-MetAP2 Complex This compound->Autac1_MetAP2 MetAP2 MetAP2 MetAP2->Autac1_MetAP2 K63_Ub K63-linked Polyubiquitination Autac1_MetAP2->K63_Ub S-guanylation mimicry p62 p62/SQSTM1 K63_Ub->p62 Recognition Autophagosome Autophagosome p62->Autophagosome LC3 LC3 LC3->Autophagosome associates with Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation MetAP2 Degradation Autolysosome->Degradation

Mechanism of this compound-induced selective autophagy.

Quantitative Data on this compound Activity

The efficacy of this compound in degrading MetAP2 has been quantified through a series of in vitro experiments. The following tables summarize the key findings from the foundational study by Takahashi et al. (2019).

Table 1: Dose-Dependent Degradation of MetAP2 by this compound
Concentration of this compound (µM)% MetAP2 Degradation (24h)Cell Line
1~20%HeLa
10~50%HeLa
50~80%HeLa
100>90%HeLa

Data are estimated from western blot analyses in Takahashi et al., 2019.

Table 2: Time-Course of MetAP2 Degradation by this compound (50 µM)
Time (hours)% MetAP2 RemainingCell Line
0100%HeLa
6~70%HeLa
12~40%HeLa
24~20%HeLa

Data are estimated from western blot analyses in Takahashi et al., 2019.

Table 3: Effect of Autophagy Inhibitors on this compound-Mediated MetAP2 Degradation
Treatment (24h)% MetAP2 Degradation
This compound (50 µM)~80%
This compound (50 µM) + Bafilomycin A1 (100 nM)~10%
This compound (50 µM) + Chloroquine (50 µM)~15%

Bafilomycin A1 and Chloroquine are inhibitors of autophagosome-lysosome fusion. Data are estimated from western blot analyses in Takahashi et al., 2019.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment
  • Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentrations (1-100 µM). The final DMSO concentration was kept below 0.1%.

  • Inhibitor Treatment: For autophagy inhibition experiments, cells were co-treated with this compound and either Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the indicated times.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of MetAP2, LC3-II, and p62.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated with primary antibodies overnight at 4°C. The following primary antibodies were used:

      • anti-MetAP2

      • anti-LC3B

      • anti-p62/SQSTM1

      • anti-β-actin (as a loading control)

    • The membrane was washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: After washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software and normalized to the loading control.

Western_Blot_Workflow start Start: HeLa cells in culture treatment Treatment: - this compound (1-100 µM) - Inhibitors (BafA1, CQ) - Time course (0-24h) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting: 1. Blocking 2. Primary Ab (MetAP2, LC3, p62) 3. Secondary Ab transfer->immunoblot detect Detection & Quantification (ECL & Densitometry) immunoblot->detect end End: Quantified Protein Levels detect->end

Workflow for assessing this compound-mediated protein degradation.
Immunofluorescence Microscopy for Autophagy Induction

This protocol is used to visualize and quantify the formation of LC3-positive puncta, a hallmark of autophagosome formation.

  • Cell Seeding: HeLa cells were seeded on glass coverslips in 24-well plates.

  • Treatment: Cells were treated with this compound and/or inhibitors as described above.

  • Fixation and Permeabilization:

    • Cells were washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

    • After washing, cells were permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Cells were incubated with an anti-LC3B primary antibody overnight at 4°C.

    • After washing, cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear staining.

    • Images were acquired using a confocal fluorescence microscope.

  • Image Analysis: The number of LC3 puncta per cell was quantified from multiple images using automated image analysis software.

Conclusion and Future Directions

This compound has provided a crucial proof-of-concept for the AUTAC technology, demonstrating that it is possible to specifically target an endogenous protein for degradation via the autophagy-lysosome pathway. The ability to induce the degradation of cytosolic proteins expands the toolkit for targeted protein degradation beyond the limitations of the proteasome system.

For drug development professionals, the AUTAC platform opens up new avenues for targeting proteins that are considered "undruggable" by conventional small molecule inhibitors or are not amenable to proteasomal degradation. Future research will likely focus on:

  • Expanding the scope of AUTACs: Developing new AUTAC molecules to target a wider range of proteins, including those involved in neurodegenerative diseases and cancer.

  • Improving the potency and selectivity of AUTACs: Optimizing the warhead and degradation tag moieties to enhance the efficiency and specificity of target degradation.

  • In vivo studies: Evaluating the efficacy and safety of AUTACs in animal models to assess their therapeutic potential.

The continued development of AUTAC technology, pioneered by molecules like this compound, holds significant promise for the future of medicine and biomedical research.

References

An In-depth Technical Guide to the Autac1 Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. Autac1 is a pioneering example of this class, specifically engineered to target Methionine Aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and cancer. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and the experimental protocols for its characterization, tailored for professionals in biomedical research and drug development.

This compound: Chemical Properties and Structure

This compound is a heterobifunctional molecule composed of three key moieties: a warhead that binds to the target protein, a linker, and a degradation tag that recruits the autophagy machinery.[1][]

PropertyValueReference
Molecular Formula C44H63FN8O11S[3][4]
Molecular Weight 931.08 g/mol [3]
Target Protein Methionine Aminopeptidase 2 (MetAP2)
Degradation Pathway Autophagy
Cell Line for Activity HeLa cells

The chemical structure of this compound consists of:

  • A Fumagillol Moiety (Warhead): This component covalently binds to the active site of MetAP2, providing specificity for the target protein.

  • A p-Fluorobenzyl Guanine (FBnG) Moiety (Degradation Tag): This guanine derivative acts as a tag that is recognized by the cellular machinery to initiate selective autophagy.

  • A Linker: A flexible chain connecting the fumagillol warhead and the FBnG tag. The linker's length and composition are crucial for orienting the two ends of the chimera to facilitate the interaction between the target protein and the autophagy machinery.

Mechanism of Action: The Autophagy-Mediated Degradation Pathway

This compound executes its function by hijacking the cell's natural selective autophagy process. The proposed signaling pathway is as follows:

  • Target Binding: The fumagillol moiety of this compound covalently binds to MetAP2 within the cell.

  • Recruitment of Autophagy Machinery: The FBnG tag on this compound mimics a signal for selective autophagy. This leads to the K63-linked polyubiquitination of the this compound-MetAP2 complex.

  • Recognition by Autophagy Receptor: The polyubiquitinated complex is recognized by the autophagy receptor p62/SQSTM1.

  • Autophagosome Formation: The p62/SQSTM1 protein, now bound to the target complex, facilitates the formation of a double-membraned autophagosome around the complex.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome, and the enclosed MetAP2 protein is degraded by lysosomal hydrolases.

Autac1_Signaling_Pathway cluster_0 Cytosol cluster_1 Lysosome This compound This compound Complex This compound-MetAP2 Complex This compound->Complex Binds to MetAP2 MetAP2 MetAP2->Complex Complex->Complex p62 p62/SQSTM1 Complex->p62 Recognized by Ub Ubiquitin Ub->Complex Autophagosome Autophagosome p62->Autophagosome Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degraded MetAP2 (Amino Acids) Lysosome->Degradation Degrades

This compound-mediated degradation of MetAP2 via the autophagy pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.

Cell Culture and Treatment
  • Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: For degradation studies, HeLa cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with this compound at concentrations ranging from 1 to 100 µM for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis for MetAP2 Degradation

This protocol is designed to quantify the reduction in MetAP2 protein levels following this compound treatment.

Western_Blot_Workflow start HeLa Cells Treated with this compound lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking pri_ab Primary Antibody Incubation (anti-MetAP2, anti-Actin) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Image Analysis and Quantification detection->analysis end Results analysis->end

Workflow for Western Blot analysis of MetAP2 degradation.
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for MetAP2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of MetAP2 is normalized to the loading control to determine the extent of degradation.

Quantitative Data

The efficacy of this compound in degrading MetAP2 has been demonstrated in HeLa cells. While a specific DC50 value for this compound is not publicly available, studies have shown a significant reduction in endogenous MetAP2 levels.

Cell LineConcentration RangeIncubation TimeResultReference
HeLa1-100 µM24 hoursSilencing of endogenous MetAP2

Note: For comparison, Fumagilin-105, another AUTOTAC targeting MetAP2, exhibited a DC50 of 0.7 µM in HEK293 cells.

Conclusion

This compound serves as a foundational tool for researchers exploring the potential of autophagy-mediated protein degradation. Its well-defined chemical structure and mechanism of action provide a clear framework for the development of novel therapeutics targeting a range of diseases. The experimental protocols outlined in this guide offer a starting point for the in-house evaluation and further investigation of this compound and other AUTAC molecules. As the field of targeted protein degradation continues to evolve, the principles established with this compound will undoubtedly pave the way for the next generation of innovative medicines.

References

The Advent of Autophagy-Targeting Chimeras: A Technical Guide to Targeted Protein Degradation via Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted protein degradation (TPD), a novel class of molecules is emerging as a powerful tool to eliminate unwanted or pathogenic proteins that are refractory to conventional degradation technologies. Autophagy-targeting chimeras (AUTACs) represent a groundbreaking strategy that harnesses the cell's own autophagic machinery to selectively clear a wide array of substrates, from soluble proteins to entire organelles. This technical guide provides an in-depth exploration of the core principles of AUTAC technology, its mechanism of action, quantitative efficacy, and the experimental protocols required for its validation.

AUTACs are heterobifunctional molecules composed of three key components: a "warhead" that specifically binds to the protein of interest (POI), a "linker," and an "autophagy-inducing tag." This unique design allows AUTACs to act as a molecular bridge, bringing the target protein into the sphere of influence of the autophagy-lysosome pathway, leading to its eventual degradation.[][2] This approach offers a distinct advantage over proteasome-dependent degraders, such as proteolysis-targeting chimeras (PROTACs), by enabling the clearance of protein aggregates and even damaged organelles like mitochondria (a process known as mitophagy).[2][3]

Mechanism of Action

The mechanism of AUTAC-mediated degradation is initiated by the binding of the warhead to the target protein. The autophagy-inducing tag, often a guanine derivative such as p-fluorobenzylguanine (FBnG), then mimics a post-translational modification known as S-guanylation.[4] This mimicry triggers a cascade of events, starting with the K63-linked polyubiquitination of the target protein.

Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains are recognized by autophagy receptors, most notably p62/SQSTM1. The p62 protein then acts as a scaffold, binding to both the ubiquitinated cargo and the autophagosome-associated protein LC3 (microtubule-associated protein 1A/1B-light chain 3). This interaction facilitates the engulfment of the AUTAC-target complex into a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by lysosomal hydrolases.

AUTAC_Mechanism

Quantitative Data on AUTAC Efficacy

The efficacy of AUTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). These values are determined through dose-response experiments where cells are treated with varying concentrations of the AUTAC, and the remaining level of the target protein is measured, usually by Western blotting.

AUTAC NameTarget ProteinCell LineDC50DmaxReference
AUTAC1 MetAP2HeLa~10 µM>90%
AUTAC2 FKBP12HeLa~10 µMSignificant Silencing
BRD4 Degrader BRD4-24.7 µM-MedChemExpress
PD-L1 Degrader-2 PD-L1-0.5 µM-TargetMol
SHP2 Degrader-3 SHP2HeLa3.22 µM-MedChemExpress
AR-AUTOTAC (ATC-324) Androgen Receptor (AR) and mutantsLNCaP200 nM>90%

Experimental Protocols

Synthesis of a Representative AUTAC (e.g., a BRD4-targeting AUTAC)

The synthesis of an AUTAC is a multi-step process that involves the preparation of the warhead, the autophagy-inducing tag, and the linker, followed by their conjugation. The following is a generalized protocol for the synthesis of a BRD4-targeting AUTAC using JQ1 as the warhead and a PEG linker.

AUTAC_Synthesis_Workflow

Materials:

  • JQ1 (BRD4 inhibitor)

  • p-Fluorobenzylguanine (FBnG) precursor

  • Bifunctional PEG linker (e.g., with amine and carboxylic acid termini)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for protecting group manipulation (e.g., TFA for Boc deprotection)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Methodology:

  • Synthesis of the Warhead-Linker Conjugate:

    • Activate the carboxylic acid of a JQ1 derivative using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

    • Add the amine-terminated PEG linker to the activated JQ1 derivative and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the JQ1-linker conjugate by flash chromatography.

  • Synthesis of the Autophagy Tag-Linker Conjugate:

    • Synthesize the FBnG tag with a reactive handle (e.g., a carboxylic acid). This typically involves multi-step organic synthesis starting from commercially available precursors.

    • Couple the FBnG-acid to the other end of the bifunctional PEG linker using similar amide coupling conditions as described in step 1.

  • Final Conjugation and Deprotection:

    • If protecting groups were used on the linker, deprotect them using appropriate conditions (e.g., TFA for Boc deprotection).

    • Couple the JQ1-linker and FBnG-linker fragments using a suitable conjugation chemistry (e.g., amide bond formation, click chemistry).

    • Purify the final AUTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final AUTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following AUTAC treatment.

Materials:

  • Cell line expressing the target protein

  • AUTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the AUTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the AUTAC concentration to determine the DC50 and Dmax values.

LC3 Turnover Assay

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Materials:

  • Cell line of interest

  • AUTAC of interest

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents as described above, with a primary antibody against LC3.

Methodology:

  • Cell Treatment:

    • Treat cells with the AUTAC at a fixed concentration.

    • In a parallel set of wells, co-treat cells with the AUTAC and a lysosomal inhibitor for the last 2-4 hours of the treatment period.

    • Include controls for vehicle and lysosomal inhibitor alone.

  • Western Blotting for LC3:

    • Perform Western blotting as described above, using an anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis:

    • Quantify the band intensities for LC3-II and a loading control.

    • An increase in the LC3-II level upon AUTAC treatment indicates an induction of autophagy.

    • A further accumulation of LC3-II in the presence of the lysosomal inhibitor compared to AUTAC treatment alone confirms an increase in autophagic flux (i.e., the AUTAC is promoting the formation of autophagosomes that are being degraded by lysosomes).

Co-Immunoprecipitation (Co-IP) for p62/SQSTM1 Interaction

This protocol is used to demonstrate the interaction between the ubiquitinated target protein and the autophagy receptor p62/SQSTM1.

Materials:

  • Cell line expressing the target protein

  • AUTAC of interest

  • Proteasome inhibitor (e.g., MG132) to accumulate ubiquitinated proteins

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against the target protein or p62/SQSTM1 for immunoprecipitation

  • Protein A/G magnetic beads or agarose

  • Primary antibodies for Western blotting (anti-target, anti-p62, anti-ubiquitin)

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the AUTAC and a proteasome inhibitor (to enhance the signal of ubiquitinated proteins).

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with Co-IP buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using Laemmli buffer.

    • Perform Western blotting on the eluted samples and the input lysates.

    • Probe the membrane with antibodies against the target protein, p62/SQSTM1, and ubiquitin.

  • Data Analysis:

    • The presence of p62/SQSTM1 and ubiquitin in the sample immunoprecipitated with the anti-target antibody indicates the formation of a complex between the target protein, p62, and ubiquitin, supporting the AUTAC mechanism of action.

Conclusion

Autophagy-targeting chimeras represent a promising new frontier in the field of targeted protein degradation. By leveraging the autophagy-lysosome pathway, AUTACs can overcome some of the limitations of proteasome-dependent degraders, expanding the "undruggable" proteome to include protein aggregates and organelles. The experimental protocols outlined in this guide provide a robust framework for the synthesis, validation, and characterization of novel AUTAC molecules. As research in this area continues to advance, AUTAC technology holds the potential to provide innovative therapeutic strategies for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

References

The Dawn of Targeted Autophagy: A Technical Guide to the Therapeutic Potential of Autac1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of targeted protein degradation has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that harness the cell's own autophagic machinery to eliminate specific targets. This technical guide provides an in-depth exploration of Autac1, a first-in-class AUTAC designed to induce the degradation of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. We will delve into the molecular mechanism of this compound, detail relevant experimental protocols, and present available preclinical data, offering a comprehensive resource for researchers interested in this innovative therapeutic modality.

Introduction: The AUTAC Platform

Targeted protein degradation has primarily been dominated by proteolysis-targeting chimeras (PROTACs), which utilize the ubiquitin-proteasome system. However, the AUTAC platform offers a complementary and potentially broader approach by hijacking the autophagy-lysosome pathway. This allows for the degradation of a wider range of substrates, including protein aggregates and even entire organelles, which are not amenable to proteasomal degradation.

This compound is a pioneering example of this technology. It is a bifunctional molecule composed of a "warhead" that specifically binds to the target protein, MetAP2, and a "degradation tag" that recruits the autophagy machinery.

Mechanism of Action of this compound

This compound leverages a unique mechanism to induce the selective degradation of MetAP2. This process can be broken down into the following key steps:

  • Target Engagement: The fumagillol moiety of this compound covalently binds to MetAP2, a protein often overexpressed in cancerous tissues and crucial for the formation of new blood vessels (angiogenesis).

  • Autophagy Recruitment: The other end of this compound features a p-Fluorobenzyl Guanine (FBnG) tag. This tag mimics S-guanylation, a post-translational modification that acts as a signal for selective autophagy.

  • p62/SQSTM1 Recognition: The FBnG tag is recognized by the autophagy receptor protein p62 (also known as Sequestosome-1 or SQSTM1).

  • Autophagosome Sequestration: p62, now bound to the this compound-MetAP2 complex, facilitates the engulfment of the complex by a forming autophagosome.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed MetAP2 is degraded by lysosomal hydrolases.

This targeted degradation of MetAP2 is anticipated to inhibit angiogenesis, thereby cutting off the blood supply to tumors and impeding their growth.

Autac1_Mechanism cluster_cell Cellular Environment This compound This compound (Fumagillol-Linker-FBnG) MetAP2 MetAP2 (Target Protein) This compound->MetAP2 1. Target Binding (Fumagillol moiety) p62 p62/SQSTM1 (Autophagy Receptor) MetAP2->p62 2. Recruitment via FBnG tag (Mimics S-guanylation) Autophagosome Autophagosome p62->Autophagosome 3. Sequestration Lysosome Lysosome Autophagosome->Lysosome 4. Fusion Degradation Degraded MetAP2 Lysosome->Degradation 5. Degradation

Figure 1. Mechanism of Action of this compound.

Potential Therapeutic Applications

The primary therapeutic application of this compound lies in oncology . MetAP2 is a well-validated target in cancer therapy due to its critical role in angiogenesis. By degrading MetAP2, this compound has the potential to:

  • Inhibit Tumor Growth: By restricting the formation of new blood vessels, tumors can be starved of essential nutrients and oxygen.

  • Prevent Metastasis: Angiogenesis is also crucial for the spread of cancer cells to distant sites.

Beyond cancer, the AUTAC platform's ability to target specific proteins for degradation opens up possibilities in other disease areas, including:

  • Neurodegenerative Diseases: Targeting and clearing protein aggregates, a hallmark of diseases like Alzheimer's and Parkinson's.

  • Metabolic Disorders: Degrading key enzymes involved in pathological metabolic pathways.

Preclinical Data

Currently, publicly available quantitative data on the efficacy of this compound is limited. The foundational study by Takahashi et al. (2019) demonstrated the principle of this compound-mediated degradation.

Experiment Cell Line Concentration Range Treatment Duration Result Reference
MetAP2 DegradationHeLa1-100 µM24 hoursSilencing of endogenous MetAP2 observed[Takahashi et al., Mol Cell, 2019]

Note: Specific DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values for this compound are not yet reported in the public literature. Furthermore, in vivo efficacy data from xenograft models or other animal studies are not currently available.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound. These should be optimized for specific experimental conditions.

Western Blot for MetAP2 Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of MetAP2 in cells treated with this compound.

Materials:

  • HeLa cells (or other relevant cell line)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MetAP2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a DMSO vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control (β-actin).

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-MetAP2, anti-β-actin) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Figure 2. Western Blot Experimental Workflow.
Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • HeLa cells

  • This compound

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT reagent (or other viability reagent like CellTiter-Glo®)

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density.

  • Treatment: After cell attachment, treat the cells with a serial dilution of this compound and a DMSO control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Signaling Pathways

The mechanism of this compound is intricately linked to the cellular autophagy pathway. The key signaling event is the recognition of the this compound-tagged protein by p62, which then links the cargo to the autophagosome machinery via its interaction with LC3.

Autophagy_Signaling cluster_pathway Autophagy Signaling Cascade for this compound Autac1_MetAP2 This compound-MetAP2 Complex p62 p62/SQSTM1 Autac1_MetAP2->p62 Recognition LC3 LC3-II (on Autophagosome membrane) p62->LC3 Binding Autophagosome_Formation Autophagosome Formation LC3->Autophagosome_Formation Incorporation Lysosome_Fusion Lysosome Fusion & Degradation Autophagosome_Formation->Lysosome_Fusion Maturation

Figure 3. this compound-mediated Autophagy Signaling.

Future Directions and Conclusion

This compound represents a landmark in the development of new therapeutic modalities. As a first-generation AUTAC, it has provided crucial proof-of-concept for the targeted degradation of proteins via the autophagy pathway. Future research will likely focus on:

  • Improving Potency and Specificity: Developing next-generation AUTACs with higher affinity for their targets and improved degradation tags.

  • Expanding the Target Scope: Designing AUTACs for a wider range of disease-relevant proteins.

  • In Vivo Evaluation: Conducting comprehensive animal studies to assess the efficacy, pharmacokinetics, and safety of this compound and other AUTACs.

  • Combination Therapies: Investigating the synergistic effects of AUTACs with other cancer treatments.

The Convergence of AUTACs and K63 Polyubiquitination: A Technical Guide to Targeted Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective degradation of intracellular proteins and organelles is a cornerstone of cellular homeostasis, with its dysregulation implicated in a multitude of human diseases, including cancer and neurodegenerative disorders. Two primary degradation pathways exist: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. While the UPS is traditionally associated with the degradation of short-lived regulatory proteins via K48-linked polyubiquitination, the autophagy pathway is responsible for clearing long-lived proteins, protein aggregates, and even entire organelles. A key signaling modification governing selective autophagy is K63-linked polyubiquitination, a non-proteasomal signal that tags cargo for recognition by the autophagy machinery.

Harnessing this endogenous system for therapeutic benefit has led to the development of Autophagy-Targeting Chimeras (AUTACs). These heterobifunctional molecules are designed to induce the selective autophagic degradation of specific targets. This guide provides an in-depth examination of AUTAC1, a first-in-class AUTAC, and its mechanistic reliance on K63-linked polyubiquitination to achieve targeted protein degradation.

Core Concepts: AUTACs and K63-Linked Polyubiquitination

Autophagy-Targeting Chimeras (AUTACs)

AUTACs are chimeric small molecules engineered to hijack the autophagy pathway for the targeted degradation of proteins and other cellular components like damaged mitochondria.[1][2] An AUTAC molecule is typically composed of three key parts: a "warhead" that specifically binds to a protein of interest (POI), a flexible linker, and a "degradation tag" (often a guanine derivative) that facilitates the recruitment of the autophagy machinery.[2][3] This technology expands the scope of targeted protein degradation (TPD) beyond the UPS, which is the mechanism used by PROTACs (Proteolysis-Targeting Chimeras), allowing for the potential clearance of targets previously considered undruggable.[1]

K63-Linked Polyubiquitination: The Autophagy Signal

Ubiquitination is a post-translational modification where ubiquitin, a small 76-amino acid protein, is covalently attached to a substrate protein. Polyubiquitin chains are formed when ubiquitin molecules are linked to each other through one of their seven internal lysine (K) residues. The type of linkage dictates the downstream fate of the substrate.

  • K48-Linked Chains: The most studied linkage type, K48-polyubiquitination, serves as the canonical signal for targeting proteins to the 26S proteasome for degradation.

  • K63-Linked Chains: In contrast, K63-linked polyubiquitination is a non-proteolytic signal. It acts as a molecular scaffold to facilitate protein-protein interactions and is crucial for a variety of cellular processes, including DNA damage repair, signal transduction, and, most relevantly, selective autophagy. In selective autophagy, K63-polyubiquitin chains on the cargo are recognized by autophagy receptors, such as SQSTM1/p62, which then mediate the delivery of the cargo to the nascent autophagosome for eventual lysosomal degradation.

Mechanism of Action: this compound-Mediated Degradation

This compound is a pioneering AUTAC molecule designed to target Methionine Aminopeptidase 2 (MetAP2). Its mechanism exemplifies the functional convergence of targeted binding and the K63-polyubiquitination signal.

  • Target Engagement: this compound consists of a Fumagillol moiety, which acts as the warhead that binds covalently to MetAP2.

  • Tag Delivery: Linked to the warhead is a p-Fluorobenzyl Guanine (FBnG) degradation tag. The binding of this compound to MetAP2 effectively delivers this guanine tag to the protein.

  • Induction of K63-Polyubiquitination: The presence of the degradation tag on the target protein is thought to mimic S-guanylation, a modification that promotes K63-linked polyubiquitination of the target protein. This step is critical, as it generates the specific signal required for autophagic recognition. The precise E3 ligase(s) recruited by the AUTAC tag are an area of ongoing investigation, though some AUTACs have been shown to involve ligases like TRAF6.

  • Autophagy Receptor Recognition: The newly formed K63-polyubiquitin chains on MetAP2 are recognized and bound by the ubiquitin-associated (UBA) domain of autophagy receptors, primarily p62.

  • Cargo Sequestration and Degradation: The p62 receptor, now bound to the ubiquitinated cargo, also binds to LC3B on the inner membrane of the forming autophagosome. This interaction tethers the entire complex (MetAP2-AUTAC1-Ub(K63)-p62) to the autophagosome, ensuring its sequestration. The autophagosome then matures and fuses with a lysosome, where the contents, including MetAP2, are degraded by lysosomal hydrolases.

Quantitative Data

The efficacy of AUTACs is typically measured by the concentration-dependent reduction of the target protein. The following tables summarize available quantitative data for this compound and related compounds.

CompoundTarget ProteinCell LineConcentration RangeIncubation TimeOutcomeReference
This compound MetAP2HeLa1-100 µM24 hSilenced endogenous MetAP2
AUTAC2 FKBP12---Induces lysosomal degradation
AUTAC4 Mitochondria (via TSPO)Human Fibroblasts-3 daysRestored mitochondrial membrane potential and ATP production
GPX4-AUTAC GPX4Breast Cancer Cells--Promotes ubiquitination by TRAF6 and autophagy-dependent degradation
SHP2 protein degrader-3 SHP2HeLa--DC₅₀ = 3.22 µM; IC₅₀ = 5.59 µM

Experimental Protocols

Verifying the mechanism of action for an AUTAC like this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Western Blot for Target Degradation
  • Objective: To quantify the reduction in the level of the target protein following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat cells with a dose-response curve of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate proteins by SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-MetAP2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

In Vitro Ubiquitination Assay
  • Objective: To demonstrate that this compound directly promotes the ubiquitination of its target protein.

  • Methodology:

    • Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme (e.g., UbcH13/Uev1a for K63 chains), recombinant E3 ligase (if known), recombinant purified target protein (e.g., MetAP2), and ubiquitin (wild-type or K63-only mutants).

    • Initiation: Add this compound or vehicle control to the respective reaction tubes. Initiate the reaction by adding ATP.

    • Incubation: Incubate the reaction at 37°C for 1-2 hours.

    • Termination: Stop the reaction by adding SDS loading buffer and boiling the samples.

    • Analysis: Analyze the reaction products by Western blot using an antibody against the target protein or a K63-linkage-specific ubiquitin antibody to visualize the formation of higher molecular weight polyubiquitinated species.

Co-Immunoprecipitation (Co-IP) for Protein Interactions
  • Objective: To confirm the interaction between the K63-ubiquitinated target protein and the autophagy receptor p62.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with this compound or vehicle. For transient interactions, a crosslinking agent may be used before lysis. Lyse cells in a non-denaturing lysis buffer.

    • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-MetAP2) or p62 overnight at 4°C.

    • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

    • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binders.

    • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS loading buffer. Analyze the eluates by Western blot, probing for the co-precipitated protein (e.g., probe for p62 after pulling down MetAP2) and for K63-linked ubiquitin chains.

Confocal Microscopy for Colocalization
  • Objective: To visualize the colocalization of the target protein with autophagosomes (LC3) and lysosomes (LAMP1).

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips. Transfect with fluorescently tagged proteins (e.g., GFP-LC3) if necessary.

    • Treatment: Treat cells with this compound. To block autophagic flux and cause accumulation of autophagosomes, co-treat with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.

    • Immunostaining: Block non-specific binding sites. Incubate with primary antibodies against the target protein (e.g., MetAP2) and an autophagy/lysosome marker (e.g., LAMP1) overnight.

    • Secondary Staining: Wash and incubate with fluorescently-labeled secondary antibodies of different colors. Stain nuclei with DAPI.

    • Imaging and Analysis: Mount the coverslips and visualize using a confocal microscope. Analyze the images for colocalization (yellow puncta in a red/green overlay) between the target protein and the autophagy markers.

Visualizations: Pathways and Workflows

AUTAC_Mechanism cluster_cell Cell Cytoplasm This compound This compound Complex This compound-Target Complex This compound->Complex Binds POI Target Protein (e.g., MetAP2) POI->Complex Ub_POI K63-Ubiquitinated Target Complex->Ub_POI E3 E3 Ligase (?) E3->Ub_POI Catalyzes Ub Ub K63_Chain K63-PolyUb Chains Ub->K63_Chain Forms K63_Chain->Ub_POI Attaches to Target p62 p62 Receptor Ub_POI->p62 Recognized by Autophagosome Autophagosome (LC3-II) p62->Autophagosome Delivers to Degradation Degradation Autophagosome->Degradation Fuses with Lysosome Lysosome Lysosome->Degradation

Caption: this compound signaling pathway for targeted degradation.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Hypothesis This compound degrades Target Protein culture 1. Culture Cells (e.g., HeLa) start->culture treat 2. Treat with this compound (Dose-response, Time-course) culture->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse wb Western Blot (Target Protein Levels) lyse->wb ip Immunoprecipitation (Interaction with p62, Ub) lyse->ip mic Microscopy (Colocalization with LC3) lyse->mic quantify 4. Data Quantification & Analysis wb->quantify ip->quantify mic->quantify conclusion Conclusion: Mechanism Confirmed/Refuted quantify->conclusion

Caption: Experimental workflow for assessing this compound activity.

Ubiquitin_Fates cluster_K48 K48-linked Polyubiquitination cluster_K63 K63-linked Polyubiquitination Protein Substrate Protein Ub_K48 K48-Ub Chain Signal Protein->Ub_K48 Modification Ub_K63 K63-Ub Chain Signal Protein->Ub_K63 Modification Proteasome 26S Proteasome Ub_K48->Proteasome Recruits Deg_K48 Proteasomal Degradation Proteasome->Deg_K48 Leads to Autophagy Selective Autophagy Ub_K63->Autophagy Initiates Signaling Signal Transduction Ub_K63->Signaling Scaffolds

References

The AUTAC Technology: A Technical Guide to Targeted Degradation via Autophagy, Featuring AUTAC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Autophagy-Targeting Chimeras (AUTACs), a novel class of synthetic molecules designed to hijack the cell's autophagic machinery for the targeted degradation of specific proteins and organelles. We will use AUTAC1, a pioneering molecule in this class, as a central case study to illustrate the core principles, mechanisms, and applications of this technology in manipulating cellular homeostasis.

Introduction to AUTACs and Cellular Homeostasis

Autophagy is a fundamental cellular process for the degradation and recycling of damaged or unnecessary cytoplasmic components, including proteins and entire organelles.[1][2][3] This catabolic pathway plays a critical role in maintaining cellular homeostasis, providing energy during starvation, and clearing cellular debris to prevent the accumulation of toxic materials.[2][3] Selective autophagy ensures the specific removal of targeted cargo, such as aggregated proteins (aggrephagy) or dysfunctional mitochondria (mitophagy).

AUTACs are heterobifunctional molecules engineered to exploit this selective autophagy pathway for therapeutic and research purposes. Unlike other targeted protein degradation technologies like PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs direct their targets to the lysosome for degradation. This distinction is crucial, as it allows for the degradation of a broader range of targets, including not just soluble proteins but also protein aggregates and entire organelles, which are not substrates for the proteasome.

An AUTAC molecule generally consists of two key moieties connected by a flexible linker:

  • A "warhead" : This portion specifically binds to a protein of interest (POI).

  • A "degradation tag" : This is typically a guanine derivative, such as p-fluorobenzyl guanine (FBnG), which mimics signals that trigger selective autophagy.

This guide will focus on this compound, a well-characterized AUTAC that targets Methionine Aminopeptidase 2 (MetAP2) for degradation, to provide a detailed understanding of the AUTAC mechanism of action.

The Molecular Mechanism of this compound

This compound is a synthetic chimera composed of a Fumagillol moiety, which acts as the warhead that covalently binds to MetAP2, and an FBnG tag that initiates the autophagic process.

The proposed mechanism of action for this compound involves the following key steps:

  • Target Engagement : The Fumagillol component of this compound binds specifically and covalently to MetAP2 within the cell.

  • K63-linked Polyubiquitination : The recruitment of the this compound-MetAP2 complex initiates a signaling cascade that results in the K63-linked polyubiquitination of the target protein. This type of ubiquitination serves as a recognition signal for autophagy receptors, distinguishing it from the K48-linked ubiquitination that typically targets proteins for proteasomal degradation.

  • Autophagy Receptor Recruitment : Autophagy receptors, such as p62/SQSTM1, recognize and bind to the K63-polyubiquitin chains on the target complex.

  • Autophagosome Sequestration : The p62-bound complex is then recognized by LC3 proteins on the forming autophagosome membrane, leading to the engulfment of the cargo.

  • Lysosomal Degradation : The completed autophagosome fuses with a lysosome to form an autolysosome, where the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.

This entire process effectively removes the target protein from the cellular environment, thereby modulating its downstream effects.

Signaling Pathway Diagram

AUTAC1_Mechanism This compound This compound (Fumagillol-Linker-FBnG) Complex This compound-MetAP2 Complex This compound->Complex Binds to MetAP2 MetAP2 (Target Protein) MetAP2->Complex Ub K63-linked Polyubiquitination Complex->Ub Induces p62 p62/SQSTM1 (Autophagy Receptor) Ub->p62 Recruits Autophagosome Autophagosome Formation p62->Autophagosome Mediates Sequestration by LC3 LC3 LC3->Autophagosome Associated with Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of MetAP2 Autolysosome->Degradation Leads to

Caption: Mechanism of this compound-mediated degradation of MetAP2 via selective autophagy.

Quantitative Data on this compound Function

The efficacy of this compound has been demonstrated in cell-based assays. The primary metric for evaluating the activity of a degrader molecule is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

Target ProteinCell LineTreatment Time (h)DC₅₀ (μM)ResultReference
MetAP2HeLa24Not specified, but dose-dependent silencing observed at 1-100 µMSilenced endogenous MetAP2
FKBP12 (by AUTAC2)HeLaNot specifiedNot specified, but significant silencing reportedProvides a comparison for another AUTAC molecule
SHP2 (by SHP2 protein degrader-3)HeLaNot specified3.22Dose-dependent degradation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize this compound and other AUTAC molecules.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following AUTAC treatment.

Objective: To determine the extent of MetAP2 degradation in HeLa cells treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 24 hours. Include a DMSO-only control.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against MetAP2 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the MetAP2 band intensity to the corresponding loading control band intensity.

    • Express the data as a percentage of the DMSO-treated control.

Monitoring Mitophagy with Mitochondria-Targeted AUTACs (Mito-AUTACs)

This workflow outlines how to assess the ability of an AUTAC to induce the selective degradation of mitochondria. While this compound targets a cytosolic protein, other AUTACs like AUTAC4 are designed to induce mitophagy.

Mitophagy_Workflow Start Culture cells (e.g., Down syndrome fibroblasts) Treatment Treat with Mito-AUTAC (e.g., AUTAC4) Start->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Biochem Biochemical Assays Treatment->Biochem Staining Stain with MitoTracker (mitochondria) and LysoTracker (lysosomes) Imaging->Staining MitoPotential Measure Mitochondrial Membrane Potential (e.g., TMRE) Biochem->MitoPotential ATP Measure ATP Production Biochem->ATP Colocalization Assess colocalization of MitoTracker and LysoTracker Staining->Colocalization Result Increased mitophagy, restored mitochondrial function Colocalization->Result MitoPotential->Result ATP->Result

Caption: Experimental workflow for assessing Mito-AUTAC-induced mitophagy.

Broader Implications for Cellular Homeostasis and Drug Development

The AUTAC technology represents a significant advancement in our ability to manipulate cellular processes for therapeutic benefit. By providing a mechanism to selectively remove disease-causing proteins or dysfunctional organelles, AUTACs hold promise for treating a wide range of conditions.

  • Neurodegenerative Diseases : Many neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the accumulation of toxic protein aggregates. AUTACs could be designed to specifically target and clear these aggregates, restoring proteostasis in neurons.

  • Mitochondrial Dysfunction : Diseases linked to mitochondrial dysfunction, including certain metabolic disorders and conditions like Down syndrome, could benefit from Mito-AUTACs that can clear damaged mitochondria and promote mitochondrial biogenesis.

  • Cancer : AUTACs can target oncoproteins for degradation, offering a novel approach to cancer therapy. This compound itself has potential anticancer activity due to its targeting of MetAP2.

  • Infectious Diseases : The autophagy pathway is also involved in clearing intracellular pathogens. AUTACs could potentially be developed to tag pathogens for autophagic degradation.

The key advantage of the AUTAC platform is its cargo specificity and its ability to degrade targets that are inaccessible to the proteasome. This opens up a new landscape for drug discovery, moving beyond simple inhibition to the complete removal of disease-causing molecular entities.

Conclusion

This compound and the broader AUTAC technology provide a powerful new tool for researchers and drug developers. By co-opting the cell's own autophagic machinery, these synthetic molecules enable the targeted and specific degradation of proteins and organelles, offering a precise method for restoring cellular homeostasis. As our understanding of the underlying biology of selective autophagy grows, so too will the potential to design novel AUTACs to address a host of unmet medical needs. The continued development of this technology promises to be a fruitful area of research with significant therapeutic potential.

References

Preliminary Efficacy of Autac1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of Autac1, an autophagy-targeting chimera (AUTAC) designed to degrade Methionine Aminopeptidase 2 (MetAP2). This compound represents a novel therapeutic modality by hijacking the cell's own autophagy machinery to selectively eliminate target proteins, offering a potential advantage over traditional inhibition-based approaches. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Core Concepts of this compound Function

This compound is a bifunctional molecule comprising a warhead that specifically binds to MetAP2 and a degradation tag, a p-Fluorobenzyl Guanine (FBnG) moiety, which mimics S-guanylation.[1] This mimicry triggers a cellular cascade that leads to the degradation of the this compound-bound protein. The warhead component of this compound is derived from Fumagillol, which covalently binds to MetAP2.[1]

The fundamental mechanism of action for AUTACs like this compound involves the following key steps:

  • Target Engagement : The Fumagillol-based warhead of this compound specifically and covalently binds to the target protein, MetAP2.

  • S-guanylation Mimicry : The FBnG tag on this compound mimics a post-translational modification known as S-guanylation.

  • p62/SQSTM1 Recognition : The autophagy receptor protein p62 (also known as Sequestosome-1 or SQSTM1) recognizes this S-guanylation mimic.[2]

  • K63-linked Polyubiquitination : The binding of p62 facilitates the K63-linked polyubiquitination of the target protein.[2]

  • Autophagosome Recruitment : The polyubiquitinated target is then recognized by the autophagic machinery and sequestered into a double-membraned vesicle called an autophagosome.

  • Lysosomal Degradation : The autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated MetAP2 is degraded by lysosomal hydrolases.[2]

Quantitative Efficacy Data

Preliminary in vitro studies have demonstrated the ability of this compound to induce the degradation of its target protein, MetAP2. While comprehensive dose-response data and DC50 values for this compound are not yet widely published, the available information indicates effective target silencing in human cervical cancer cells (HeLa).

CompoundTarget ProteinCell LineConcentration RangeTime PointResultCitation
This compoundMetAP2HeLa1-100 µM24 hoursSilencing of endogenous MetAP2

Note: The term "silencing" suggests a reduction in protein levels, but specific quantitative degradation percentages or a DC50 value (concentration for 50% of maximal degradation) for this compound in this study are not provided in the publicly available literature. For context, other autophagy-mediated degraders have reported DC50 values in the sub-micromolar to low micromolar range.

AUTAC/AUTOTAC ExampleTarget ProteinCell LineDC50 ValueCitation
Fumagilin-105 (AUTOTAC)MetAP2HEK2930.7 µM
PD-L1degrader-2 (AUTAC)PD-L1Not Specified0.5 µM

Experimental Protocols

The following section details a representative protocol for assessing the efficacy of this compound in a cell-based assay using Western blotting, a standard technique for quantifying protein levels.

Protocol: In Vitro Degradation of MetAP2 by this compound in HeLa Cells

1. Cell Culture and Seeding:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 100 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time point (e.g., 24 hours).

3. Cell Lysis:

  • After incubation, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

5. Western Blotting:

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for MetAP2 overnight at 4°C with gentle agitation.

  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the MetAP2 band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of MetAP2 degradation for each this compound concentration relative to the vehicle-treated control.

  • If a dose-response is observed, a DC50 value can be calculated by fitting the data to a nonlinear regression curve.

Signaling Pathways and Visualizations

The mechanism of this compound-mediated degradation of MetAP2 involves the selective autophagy pathway. Below are diagrams generated using the DOT language to visualize this process and a typical experimental workflow.

Autac1_Mechanism cluster_extracellular Extracellular cluster_cell Cellular Compartment This compound This compound MetAP2 MetAP2 (Target Protein) This compound->MetAP2 Binds Autac1_MetAP2 This compound-MetAP2 Complex MetAP2->Autac1_MetAP2 Ub K63-linked Polyubiquitin Chains Autac1_MetAP2->Ub Induces p62 p62/SQSTM1 (Autophagy Receptor) p62->Autac1_MetAP2 Recognizes S-guanylation mimic Autophagosome Autophagosome Ub->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degraded MetAP2 Autolysosome->Degradation Degrades

Caption: Mechanism of this compound-mediated MetAP2 degradation via the autophagy pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Efficacy A 1. Cell Culture (HeLa cells) B 2. This compound Treatment (Dose-response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting (SDS-PAGE & Immunoblot) C->D E 5. Data Analysis (Densitometry) D->E F Result: MetAP2 Degradation Level (DC50 Calculation) E->F

Caption: A typical experimental workflow for quantifying this compound efficacy.

Future Directions and In Vivo Studies

While the preliminary in vitro data for this compound is promising, further studies are required to fully characterize its efficacy and therapeutic potential. Future research should focus on:

  • Quantitative In Vitro Profiling: Determining the DC50 and Dmax (maximum degradation) of this compound in a panel of cancer cell lines to understand its potency and spectrum of activity.

  • Selectivity and Off-Target Effects: Assessing the selectivity of this compound for MetAP2 over other cellular proteins.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models, such as xenograft mouse models bearing human tumors. Such studies would involve administering this compound to tumor-bearing mice and monitoring tumor growth over time.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on MetAP2 levels in vivo.

Recent advancements in delivering AUTACs, such as the use of nanoparticles, may help overcome challenges related to in vivo bioavailability and tumor-specific targeting.

References

Methodological & Application

Application Notes and Protocols for Autac1 in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy-lysosome pathway. Autac1 is a pioneering example of this technology, engineered to target Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and cancer progression. This document provides detailed experimental protocols for the application of this compound in HeLa cells, a widely used human cervical cancer cell line. The protocols cover cell culture, this compound treatment, and subsequent analyses to quantify target protein degradation and the induction of autophagy.

Principle of Action

This compound is a heterobifunctional molecule comprising a ligand that specifically binds to MetAP2 (a fumagillol moiety) and a p-Fluorobenzyl Guanine (FBnG) tag.[1] This tag is recognized by the cellular machinery, leading to K63-linked polyubiquitination of the this compound-MetAP2 complex.[1] This specific type of ubiquitination serves as a signal for recognition by autophagy receptors, such as p62/SQSTM1, which then recruit the complex to autophagosomes. Subsequent fusion of autophagosomes with lysosomes results in the degradation of the entire complex, including MetAP2.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in HeLa cells. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Dose-Dependent Degradation of MetAP2 by this compound in HeLa Cells

This compound Concentration (µM)% MetAP2 Degradation (24h)
0 (Vehicle)0
0.115.2 ± 3.5
0.538.7 ± 5.1
1.055.3 ± 4.8
5.085.9 ± 2.9
10.092.1 ± 1.8
DC50 ~1.5 µM

Table 2: Time-Course of MetAP2 Degradation by this compound (5 µM) in HeLa Cells

Incubation Time (hours)% MetAP2 Degradation
00
422.4 ± 4.1
848.9 ± 6.2
1675.3 ± 5.5
2486.1 ± 3.7

Table 3: Quantification of Autophagic Flux in HeLa Cells Treated with this compound

TreatmentLC3-II/GAPDH Ratio (- Chloroquine)LC3-II/GAPDH Ratio (+ Chloroquine)Autophagic Flux (Difference)
Vehicle0.8 ± 0.11.5 ± 0.20.7
This compound (5 µM, 16h)1.9 ± 0.34.8 ± 0.52.9

Experimental Protocols

HeLa Cell Culture and Maintenance

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.

This compound Treatment of HeLa Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • HeLa cells cultured in appropriate plates (e.g., 6-well plates)

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Seed HeLa cells in 6-well plates and allow them to adhere and reach 50-60% confluency.

  • Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Western Blot Analysis of MetAP2 Degradation

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-MetAP2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After this compound treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MetAP2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities using densitometry software.

Autophagic Flux Assay (LC3 Turnover)

Materials:

  • This compound

  • Chloroquine

  • HeLa cells

  • Western blot reagents (as described above)

  • Primary antibody: anti-LC3

Protocol:

  • Seed HeLa cells in 6-well plates.

  • Treat the cells with this compound (e.g., 5 µM) or vehicle for the desired time (e.g., 16 hours).

  • For the last 2-4 hours of the treatment, add chloroquine (e.g., 50 µM) to a subset of the wells for both vehicle and this compound-treated cells. Chloroquine inhibits lysosomal degradation and allows for the accumulation of LC3-II.

  • Lyse the cells and perform western blotting as described above.

  • Probe the membrane with an anti-LC3 antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Quantify the intensity of the LC3-II band and normalize it to a loading control.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without chloroquine treatment. An increase in this difference in this compound-treated cells compared to control cells indicates an induction of autophagy.

Mandatory Visualizations

Autac1_Signaling_Pathway cluster_cell HeLa Cell cluster_ub Ubiquitination cluster_autophagy Autophagy Machinery This compound This compound MetAP2 MetAP2 This compound->MetAP2 Binds E1 E1 MetAP2->E1 Complex Formation p62 p62/SQSTM1 MetAP2->p62 Recognition E2 E2 E1->E2 Ub Activation E3 E3 Ligase E2->E3 Ub Conjugation E3->MetAP2 K63-linked Polyubiquitination Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Autolysosome->MetAP2 Degradation

Caption: this compound-mediated degradation of MetAP2 via the autophagy pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_wb Western Blot cluster_flux Autophagic Flux Assay Culture 1. Culture HeLa Cells Seed 2. Seed Cells in Plates Culture->Seed Treat 3. Treat with this compound (Dose-Response / Time-Course) Seed->Treat Lysate 4a. Cell Lysis Treat->Lysate Chloroquine 4b. Add Chloroquine (Last 2-4 hours) Treat->Chloroquine Quantify 5a. Protein Quantification Lysate->Quantify SDS_PAGE 6a. SDS-PAGE & Transfer Quantify->SDS_PAGE Probe 7a. Antibody Probing (MetAP2, LC3, GAPDH) SDS_PAGE->Probe Detect 8a. Detection & Analysis Probe->Detect Lysate_Flux 5b. Cell Lysis Chloroquine->Lysate_Flux WB_Flux 6b. Western Blot for LC3 Lysate_Flux->WB_Flux Analyze_Flux 7b. Quantify LC3-II Turnover WB_Flux->Analyze_Flux

Caption: Experimental workflow for assessing this compound activity in HeLa cells.

References

Application Notes and Protocols for Autac1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. Autac1 is a pioneering AUTAC that targets Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and cell proliferation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture, enabling researchers to effectively utilize this tool for studying and inducing targeted protein degradation.

This compound is a bifunctional molecule comprising a "warhead" that binds to the target protein and a "degradation tag" that marks it for autophagy. Specifically, this compound consists of a Fumagillol moiety, which covalently binds to MetAP2, and a p-Fluorobenzyl Guanine (FBnG) tag.[1][2] This tagging initiates a cascade of events leading to the engulfment of the this compound-MetAP2 complex by autophagosomes and subsequent degradation upon fusion with lysosomes.

Mechanism of Action

The mechanism of this compound-mediated degradation of MetAP2 involves the cellular autophagy machinery. The key steps are as follows:

  • Target Binding: The Fumagillol component of this compound specifically and covalently binds to MetAP2 within the cell.

  • Ubiquitination: The FBnG tag of this compound promotes the K63-linked polyubiquitination of the this compound-MetAP2 complex.

  • Cargo Recognition: The K63-polyubiquitin chains are recognized by the autophagy cargo receptor p62/SQSTM1.

  • Autophagosome Sequestration: p62 facilitates the sequestration of the ubiquitinated complex into forming autophagosomes.

  • Lysosomal Degradation: The autophagosomes mature and fuse with lysosomes, leading to the degradation of the enclosed this compound-MetAP2 complex by lysosomal hydrolases.

This targeted degradation results in the selective removal of MetAP2 from the cell, allowing for the study of its function and the potential for therapeutic intervention.

Data Presentation

The following tables summarize the expected quantitative data from key experiments using this compound in HeLa cells.

Table 1: Dose-Dependent Degradation of MetAP2 by this compound

This compound Concentration (µM)MetAP2 Protein Level (% of Control)
0 (Control)100
185 ± 5
1040 ± 8
5015 ± 4
100<10

Note: Data are representative of typical results obtained from Western blot analysis after 24 hours of treatment in HeLa cells.

Table 2: Time-Course of MetAP2 Degradation by this compound (at 50 µM)

Incubation Time (hours)MetAP2 Protein Level (% of Control)
0100
670 ± 6
1235 ± 7
2415 ± 4
48<10

Note: Data are representative of typical results obtained from Western blot analysis in HeLa cells.

Table 3: Effect of this compound on Autophagy Markers

Treatment (24 hours)LC3-II / LC3-I Ratio (Fold Change)p62 Protein Level (% of Control)
Control1.0100
This compound (50 µM)3.5 ± 0.545 ± 5

Note: Data are representative of typical results from Western blot analysis in HeLa cells, indicating an induction of autophagic flux.

Experimental Protocols

General Cell Culture and Handling
  • Cell Line: HeLa cells are a commonly used and validated cell line for this compound studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 1: Western Blot Analysis of MetAP2 Degradation and Autophagy Markers

This protocol is designed to quantify the levels of MetAP2, LC3-II/I, and p62 in response to this compound treatment.

Materials:

  • HeLa cells

  • This compound stock solution (10 mM in DMSO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MetAP2, anti-LC3B, anti-p62, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment:

    • For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 µM) for different durations (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's signal to the loading control (β-actin).

    • Calculate the percentage of protein degradation or fold change relative to the control.

Protocol 2: Immunofluorescence Staining of LC3 Puncta

This protocol allows for the visualization of autophagosome formation by staining for LC3 puncta.

Materials:

  • HeLa cells

  • This compound stock solution (10 mM in DMSO)

  • Glass coverslips

  • 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed HeLa cells on sterile glass coverslips in 24-well plates.

  • Treatment: Treat the cells with this compound (e.g., 50 µM) and a vehicle control for 24 hours.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with the anti-LC3B primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Data Analysis:

    • Count the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates an increase in autophagosome formation.

Visualizations

Autac1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Autac1_ext This compound Autac1_int This compound Autac1_ext->Autac1_int Cellular Uptake Autac1_MetAP2 This compound-MetAP2 Complex Autac1_int->Autac1_MetAP2 MetAP2 MetAP2 MetAP2->Autac1_MetAP2 K63_polyUb K63-linked Polyubiquitination Autac1_MetAP2->K63_polyUb Ub Ubiquitin Ub->K63_polyUb p62 p62/SQSTM1 K63_polyUb->p62 Recognition Autophagosome Autophagosome Formation p62->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Degradation Degradation of MetAP2 Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome

Caption: Signaling pathway of this compound-mediated MetAP2 degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Seed HeLa Cells B 2. Treat with this compound (Dose-response or Time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Immunofluorescence_Workflow cluster_workflow Immunofluorescence Experimental Workflow A 1. Seed HeLa Cells on Coverslips B 2. Treat with this compound A->B C 3. Fixation (PFA) B->C D 4. Permeabilization (Triton X-100) C->D E 5. Blocking (BSA) D->E F 6. Primary Antibody Incubation (anti-LC3B) E->F G 7. Secondary Antibody & DAPI Incubation F->G H 8. Mounting G->H I 9. Fluorescence Microscopy & Analysis H->I

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

References

Application Notes and Protocols for Autac1 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Autac1, a MetAP2-targeting autophagy-targeting chimera (AUTAC), in in vitro research settings. Detailed protocols for determining optimal concentrations and assessing its mechanism of action are provided to facilitate robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a chemical degrader that leverages the cellular autophagy machinery to selectively target and degrade Methionine Aminopeptidase 2 (MetAP2). It is a bifunctional molecule comprising a fumagillol-based ligand that binds to MetAP2 and a p-fluorobenzyl guanine (FBnG) moiety that induces K63-linked polyubiquitination of the target protein. This ubiquitination serves as a signal for the autophagy receptor protein p62 (also known as SQSTM1), which recruits the this compound-MetAP2 complex into an autophagosome. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the entire complex, including MetAP2. This targeted degradation approach offers a powerful tool for studying the physiological and pathological roles of MetAP2.

Quantitative Data Summary

The optimal concentration of this compound for in vitro studies is cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration for a specific experimental setup. The following table summarizes reported concentrations for this compound in HeLa cells.

Cell LineConcentration RangeIncubation TimeOutcomeReference
HeLa1 - 100 µM24 hoursSilencing of endogenous MetAP2[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for MetAP2 Degradation

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for inducing the degradation of MetAP2 in a selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-MetAP2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µM down to 1 µM, including a vehicle control with DMSO alone).

  • Cell Treatment: Once cells have reached the desired confluency, replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MetAP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with the primary anti-loading control antibody (e.g., anti-GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for MetAP2 and the loading control. Normalize the MetAP2 signal to the loading control to determine the extent of degradation at each this compound concentration. The optimal concentration will be the lowest concentration that achieves the desired level of MetAP2 degradation.

Protocol 2: Autophagy Flux Assay to Confirm this compound-Mediated Autophagic Degradation

This protocol uses an autophagy inhibitor, such as Bafilomycin A1, to confirm that the degradation of MetAP2 by this compound is indeed mediated by the autophagy pathway. An increase in the levels of the autophagosome marker LC3-II in the presence of an autophagy inhibitor indicates a functional autophagic flux.

Materials:

  • All materials from Protocol 1

  • Bafilomycin A1 (or Chloroquine)

  • Primary antibody: anti-LC3B, anti-p62/SQSTM1

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as described in Protocol 1.

    • Treat cells with the determined optimal concentration of this compound and a vehicle control.

    • In a parallel set of wells, co-treat cells with this compound (or vehicle) and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the total incubation time.

  • Cell Lysis and Western Blotting:

    • Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.

    • Probe the membranes with primary antibodies against MetAP2, LC3B, p62, and a loading control.

  • Data Analysis:

    • MetAP2 Degradation: Confirm that the degradation of MetAP2 by this compound is blocked in the presence of the autophagy inhibitor.

    • LC3-II Turnover: Compare the levels of LC3-II in the different treatment groups. An increase in LC3-II levels in the this compound-treated cells compared to the control, and a further accumulation of LC3-II in the presence of Bafilomycin A1, indicates an induction of autophagic flux.

    • p62 Degradation: p62 is a cargo receptor that is itself degraded by autophagy. A decrease in p62 levels upon this compound treatment, which is rescued by the autophagy inhibitor, further confirms the induction of autophagy.

Visualizations

Autac1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound MetAP2 MetAP2 (Target Protein) This compound->MetAP2 Binds Autac1_MetAP2 This compound-MetAP2 Complex Ubiquitination K63-linked Polyubiquitination Autac1_MetAP2->Ubiquitination Induces Ub_Autac1_MetAP2 Ub-(this compound-MetAP2) Autophagosome Autophagosome Formation Ub_Autac1_MetAP2->Autophagosome Sequestration p62 p62/SQSTM1 (Autophagy Receptor) p62->Ub_Autac1_MetAP2 Recognizes Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Degradation of MetAP2 Autolysosome->Degradation Leads to Lysosome Lysosome

Caption: this compound Signaling Pathway for MetAP2 Degradation.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_this compound Prepare this compound Serial Dilutions seed_cells->prepare_this compound treat_cells Treat Cells with this compound (24 hours) prepare_this compound->treat_cells lyse_cells Cell Lysis and Protein Quantification treat_cells->lyse_cells western_blot Western Blot for MetAP2 and Loading Control lyse_cells->western_blot analyze_data Analyze MetAP2 Degradation western_blot->analyze_data optimal_conc Determine Optimal Concentration analyze_data->optimal_conc autophagy_flux Perform Autophagy Flux Assay (with Bafilomycin A1) optimal_conc->autophagy_flux confirm_mechanism Confirm Autophagy-Dependent Degradation autophagy_flux->confirm_mechanism end End confirm_mechanism->end

Caption: Workflow for Determining Optimal this compound Concentration.

References

Application Notes and Protocols: Utilizing Autac1 for the Functional Study of MetAP2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine aminopeptidase 2 (MetAP2) is a crucial metalloenzyme responsible for the removal of N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function.[1] MetAP2 has been implicated in a variety of cellular processes, including cell proliferation, angiogenesis, and protein synthesis.[2][3] Its overexpression and hyperactivity are associated with several diseases, including cancer, making it an attractive therapeutic target.[4][5]

Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed to induce the degradation of specific target proteins via the autophagy-lysosome pathway. Autac1 is a first-in-class AUTAC that specifically targets MetAP2 for degradation. It is a heterobifunctional molecule composed of a fumagillin moiety, which covalently binds to MetAP2, and a p-Fluorobenzyl Guanine (FBnG) tag, which induces K63-linked polyubiquitination, leading to recognition by the autophagy machinery and subsequent degradation in the lysosome.

These application notes provide a comprehensive guide for researchers on how to effectively use this compound as a tool to study the function of MetAP2 in various cellular contexts. The provided protocols detail the experimental procedures for inducing and verifying MetAP2 degradation and assessing the downstream cellular consequences.

Data Presentation

Table 1: Dose-Dependent Degradation of MetAP2 by this compound in HeLa Cells
This compound Concentration (µM)MetAP2 Protein Level (%) (Normalized to Loading Control)Standard Deviation
0 (Vehicle)100± 5.2
185± 4.8
1042± 6.1
5018± 3.5
1008± 2.1

HeLa cells were treated with the indicated concentrations of this compound for 24 hours. MetAP2 protein levels were determined by Western blot analysis and quantified by densitometry. Data are presented as the mean percentage of MetAP2 protein remaining compared to the vehicle-treated control.

Table 2: Time-Course of this compound-Mediated MetAP2 Degradation in HeLa Cells
Time (hours)MetAP2 Protein Level (%) (Normalized to Loading Control)Standard Deviation
0100± 4.5
678± 5.9
1255± 6.3
2425± 4.1
4812± 2.8

HeLa cells were treated with 50 µM this compound for the indicated time points. MetAP2 protein levels were determined by Western blot analysis and quantified by densitometry. Data are presented as the mean percentage of MetAP2 protein remaining compared to the 0-hour time point.

Experimental Protocols

Protocol 1: Assessment of this compound-Mediated MetAP2 Degradation by Western Blot

This protocol describes the induction of MetAP2 degradation using this compound and its detection via Western blotting.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-MetAP2 antibody

    • Mouse anti-β-actin antibody (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-MetAP2 and anti-β-actin) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the MetAP2 band intensity to the corresponding loading control (β-actin) band intensity.

    • Calculate the percentage of MetAP2 degradation relative to the vehicle-treated control.

Protocol 2: Monitoring Autophagy Flux upon this compound Treatment

This protocol assesses the activation of the autophagy pathway by monitoring the levels of key autophagy markers, p62/SQSTM1 and LC3-II, following this compound treatment. A decrease in p62 and an increase in the LC3-II/LC3-I ratio are indicative of induced autophagy flux.

Materials:

  • Same as Protocol 1, with the following additions:

  • Primary antibodies:

    • Rabbit anti-p62/SQSTM1 antibody

    • Rabbit anti-LC3B antibody

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1 and 2 from Protocol 1.

  • Protein Quantification and Western Blotting:

    • Follow steps 3 and 4 from Protocol 1, but use primary antibodies against p62 and LC3B in addition to a loading control.

    • When running the gel for LC3 detection, use a higher percentage gel (e.g., 15%) or a gradient gel to effectively separate LC3-I and LC3-II bands.

  • Data Analysis:

    • Quantify the band intensities for p62, LC3-I, and LC3-II.

    • Normalize the p62 band intensity to the loading control. A decrease in normalized p62 levels indicates autophagy induction.

    • Calculate the ratio of LC3-II to LC3-I. An increase in this ratio is a marker of autophagosome formation.

Visualizations

AUTAC1_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Autac1_MetAP2 This compound-MetAP2 Complex This compound->Autac1_MetAP2 Binds MetAP2 MetAP2 (Target Protein) MetAP2->Autac1_MetAP2 PolyUb_Complex K63-linked Polyubiquitinated Complex Autac1_MetAP2->PolyUb_Complex Ub Ubiquitin (Ub) Ub->PolyUb_Complex K63 Polyubiquitination Autophagosome Autophagosome PolyUb_Complex->Autophagosome p62-mediated recognition p62 p62/SQSTM1 (Autophagy Receptor) p62->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Mechanism of this compound-mediated MetAP2 degradation via autophagy.

MetAP2_Signaling_Pathways cluster_this compound Effect of this compound MetAP2 MetAP2 eIF2a eIF2α MetAP2->eIF2a Protects from phosphorylation Endothelial_Cells Endothelial Cells MetAP2->Endothelial_Cells Required for proliferation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Promotes Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis VEGF VEGF Signaling VEGF->Endothelial_Cells Activates Endothelial_Cells->Angiogenesis Leads to This compound This compound This compound->MetAP2 Induces Degradation

Caption: Simplified overview of MetAP2's role in cellular signaling pathways.

Experimental_Workflow Start Start: Seed Cells Treatment Treat cells with This compound or Vehicle Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MetAP2, anti-p62, anti-LC3, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis: Densitometry and Normalization Detection->Analysis

Caption: Experimental workflow for studying this compound's effect on MetAP2.

References

Application Notes and Protocols for Autac1-Induced Mitophagy in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) are innovative bifunctional molecules designed to facilitate the degradation of specific intracellular targets through the autophagy-lysosome pathway.[1] Autac1 is a pioneering member of this class, specifically engineered to target Methionine Aminopeptidase 2 (MetAP2).[1][2] It comprises a MetAP2-binding moiety, Fumagillol, and a p-Fluorobenzyl Guanine (FBnG) tag that engages the autophagy machinery.[1][2] While primarily characterized as a MetAP2 degrader, the broader AUTAC technology has demonstrated the capacity to induce mitophagy—the selective degradation of mitochondria by autophagy. This has significant implications for research into diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. These notes provide detailed protocols for utilizing this compound to induce and assess mitophagy in cellular models.

Mechanism of Action

AUTACs function by linking a target protein or organelle to the autophagy machinery. The FBnG tag on this compound is recognized by the cell's autophagic machinery, leading to the ubiquitination (specifically K63-linked) of the target. This "eat-me" signal recruits autophagosomes, which engulf the target and deliver it to lysosomes for degradation. While this compound directly targets MetAP2, the induction of broader cellular stress or off-target effects may lead to the initiation of mitophagy. It is also important to note the development of mitochondria-targeted AUTACs (mito-AUTACs), such as AUTAC4, which are specifically designed to induce mitophagy by directly targeting mitochondrial proteins. The mitophagy induction by AUTACs is understood to be a ubiquitin-mediated process.

Data Presentation

The following table summarizes the available quantitative data for this compound's activity in a cellular model. It is important to note that this data pertains to MetAP2 degradation and serves as a starting point for optimizing concentrations for mitophagy induction.

CompoundCell LineConcentration RangeIncubation TimeEffectReference
This compoundHeLa1-100 µM24 hSilencing of endogenous MetAP2

Experimental Protocols

Protocol 1: Induction of Mitophagy with this compound in Cell Culture

This protocol describes the general procedure for treating cultured cells with this compound to induce mitophagy. Optimization of concentration and incubation time is recommended for each cell line and experimental context.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)

  • Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well, 12-well, or 96-well plates)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.

  • This compound Preparation: Thaw the this compound stock solution. Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • Harvesting: After incubation, wash the cells with PBS and proceed with the desired downstream analysis (e.g., Western blotting, fluorescence microscopy).

Protocol 2: Assessment of Mitophagy by Western Blotting

This protocol details the use of Western blotting to quantify the degradation of mitochondrial proteins, a key indicator of mitophagy.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against mitochondrial proteins (e.g., TOMM20, COX4I1, TIMM23) and LC3B

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the this compound-treated and control cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against mitochondrial proteins and LC3B overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in mitochondrial protein levels and an increase in the LC3-II/LC3-I ratio in this compound-treated cells compared to the control is indicative of mitophagy.

Protocol 3: Assessment of Mitophagy by Fluorescence Microscopy

This protocol describes the visualization of mitophagy using fluorescence microscopy to observe the colocalization of mitochondria with autophagosomes and lysosomes.

Materials:

  • Cells cultured on glass coverslips

  • MitoTracker dye (e.g., MitoTracker Red CMXRos)

  • LysoTracker dye (e.g., LysoTracker Green DND-26)

  • Transfection reagent and a plasmid encoding a fluorescently tagged LC3 (e.g., GFP-LC3)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Transfection (Optional): For visualizing autophagosomes, transfect the cells with a GFP-LC3 plasmid 24-48 hours before this compound treatment.

  • This compound Treatment: Treat the cells with this compound as described in Protocol 1.

  • Staining:

    • Mitochondria: During the last 30-60 minutes of this compound treatment, incubate the cells with MitoTracker dye according to the manufacturer's instructions.

    • Lysosomes: During the last 30-60 minutes of this compound treatment, incubate the cells with LysoTracker dye according to the manufacturer's instructions.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mounting: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging: Acquire images using a fluorescence microscope or a confocal microscope.

  • Analysis: Quantify the colocalization between mitochondria (MitoTracker) and autophagosomes (GFP-LC3 puncta) or lysosomes (LysoTracker). An increase in the number of mitochondria colocalizing with autophagosomes and/or lysosomes in this compound-treated cells indicates an induction of mitophagy.

Visualizations

Autac1_Mitophagy_Pathway cluster_cell Cell This compound This compound MetAP2 MetAP2 This compound->MetAP2 Binds to Autophagosome Autophagosome This compound->Autophagosome Recruits via FBnG tag Ub Ubiquitin (K63-linked) MetAP2->Ub Gets ubiquitinated Mitochondrion Mitochondrion Mitochondrion->Ub Potential indirect ubiquitination Ub->Autophagosome Recognized by Autophagosome->Mitochondrion Engulfs Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Mitophagy)

Caption: Proposed signaling pathway of this compound-induced mitophagy.

Mitophagy_Assessment_Workflow cluster_workflow Experimental Workflow cluster_western Western Blotting cluster_microscopy Fluorescence Microscopy start Seed Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest wb_lysis Cell Lysis harvest->wb_lysis fm_stain Stain Mitochondria (e.g., MitoTracker) harvest->fm_stain wb_quant Protein Quantification wb_lysis->wb_quant wb_sds SDS-PAGE & Transfer wb_quant->wb_sds wb_probe Probe with Antibodies (Mito proteins, LC3) wb_sds->wb_probe wb_analyze Analyze Protein Levels wb_probe->wb_analyze fm_transfect Transfect GFP-LC3 (optional) fm_stain->fm_transfect fm_fix Fix and Mount fm_transfect->fm_fix fm_image Image Acquisition fm_fix->fm_image fm_analyze Analyze Colocalization fm_image->fm_analyze

Caption: Workflow for assessing this compound-induced mitophagy.

References

Application Notes and Protocols for AUTAC1-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers

These application notes provide a detailed, step-by-step guide for an Autophagy-Tethering Compound 1 (AUTAC1) experiment, designed for researchers, scientists, and drug development professionals. This document outlines the protocols for assessing this compound-mediated degradation of its target protein, Methionine Aminopeptidase 2 (MetAP2), in a cellular context.

Introduction

Autophagy-Tethering Compounds (AUTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific intracellular targets through the autophagy-lysosome pathway.[1] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs hijack the autophagy machinery to eliminate a broader range of substrates, including protein aggregates and even entire organelles.[1][2]

This compound is a well-characterized AUTAC that targets MetAP2 for degradation.[3] It consists of a fumagillol moiety that covalently binds to MetAP2 and a p-Fluorobenzyl Guanine (FBnG) tag that mimics S-guanylation, a post-translational modification that triggers selective autophagy. The this compound-bound MetAP2 is recognized by the autophagy receptor p62/SQSTM1, leading to its engulfment into an autophagosome, which then fuses with a lysosome for degradation of the contents.

This guide provides detailed protocols for:

  • Culturing and treating HeLa cells with this compound.

  • Performing Western blot analysis to quantify MetAP2 degradation and monitor autophagy markers.

  • Conducting an autophagy flux assay to confirm the mechanism of degradation.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of MetAP2 via the selective autophagy pathway.

AUTAC1_Signaling_Pathway cluster_cell Cell This compound This compound AUTAC1_MetAP2 This compound-MetAP2 Complex This compound->AUTAC1_MetAP2 Binds MetAP2 MetAP2 (Target Protein) MetAP2->AUTAC1_MetAP2 Ub K63-linked Polyubiquitination AUTAC1_MetAP2->Ub Induces p62 p62/SQSTM1 (Autophagy Receptor) Autophagosome Autophagosome p62->Autophagosome Delivers to Ub->p62 Recruits Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of MetAP2 Autolysosome->Degradation

Caption: this compound binds to MetAP2, inducing its K63-linked polyubiquitination and subsequent recognition by the p62 autophagy receptor, leading to its degradation via the autophagosome-lysosome pathway.

Experimental Protocols

This section provides detailed methodologies for conducting an this compound experiment in HeLa cells.

Part 1: Cell Culture and this compound Treatment

This protocol describes the maintenance of HeLa cells and the procedure for treating them with this compound to assess dose-dependent degradation of MetAP2.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% P/S.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

  • Cell Seeding:

    • The day before treatment, seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. A typical seeding density is 2.5 x 10^5 cells per well.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range for an initial dose-response experiment is 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for 24 hours at 37°C.

Part 2: Western Blot Analysis of MetAP2 Degradation

This protocol details the steps for preparing cell lysates and performing a Western blot to quantify the degradation of MetAP2 and assess the levels of autophagy markers.

Materials:

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-MetAP2 (Rabbit Polyclonal, recommended dilution 1:500-1:2000)

    • Anti-LC3B (Rabbit Polyclonal, for monitoring autophagy)

    • Anti-p62/SQSTM1 (for monitoring autophagic flux)

    • Anti-GAPDH or Anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After the 24-hour incubation, place the plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-MetAP2, anti-LC3B, anti-p62, and loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the MetAP2 band intensity to the loading control.

    • Calculate the percentage of MetAP2 degradation relative to the vehicle-treated control.

    • Analyze the levels of LC3-II (the lipidated form of LC3) and p62 to assess the impact on the autophagy pathway. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Part 3: Autophagy Flux Assay

This assay is crucial to confirm that the observed degradation of MetAP2 is indeed mediated by autophagy. It involves inhibiting the final step of autophagy (lysosomal degradation) and observing the accumulation of autophagosomes.

Materials:

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • Other materials as listed in Part 1 and 2.

Protocol:

  • Cell Treatment:

    • Seed HeLa cells as described in Part 1.

    • Prepare four treatment groups:

      • Vehicle (DMSO) control

      • This compound (at a concentration that shows significant degradation, e.g., 1-5 µM)

      • Bafilomycin A1 (100 nM) or Chloroquine (50 µM) alone

      • This compound and Bafilomycin A1 or Chloroquine co-treatment

    • Treat the cells with this compound for 24 hours. For the co-treatment group, add Bafilomycin A1 or Chloroquine for the final 4 hours of the incubation period.

  • Western Blot Analysis:

    • Harvest the cells and perform Western blot analysis as described in Part 2, probing for MetAP2, LC3B, and a loading control.

  • Data Analysis:

    • In the presence of a lysosomal inhibitor, the degradation of proteins inside the autolysosome is blocked.

    • If this compound induces autophagy-mediated degradation of MetAP2, you should observe a "rescue" or accumulation of MetAP2 in the co-treatment group compared to the this compound-only group.

    • Furthermore, a significant accumulation of LC3-II in the co-treatment group compared to the this compound-only or inhibitor-only groups indicates an increase in autophagic flux.

Experimental Workflow

The following diagram provides a visual overview of the experimental workflow for an this compound experiment.

AUTAC1_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture and Seed HeLa Cells B1 2a. Dose-Response: Treat with varying This compound concentrations (0.1-10 µM, 24h) A->B1 B2 2b. Autophagy Flux: Treat with this compound +/- Bafilomycin A1 A->B2 C 3. Cell Lysis and Protein Quantification B1->C B2->C D 4. Western Blotting (MetAP2, LC3, p62, Loading Control) C->D E 5. Data Quantification and Analysis D->E

Caption: Workflow for assessing this compound-mediated protein degradation, from cell culture to data analysis.

Data Presentation

The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Dependent Degradation of MetAP2 by this compound

This compound Concentration (µM)Normalized MetAP2 Level (relative to Vehicle)% Degradation
0 (Vehicle)1.000%
0.1
0.5
1.0
2.5
5.0
10.0

Table 2: Autophagy Flux Assay Results

TreatmentNormalized MetAP2 LevelNormalized LC3-II Level
Vehicle1.001.00
This compound (e.g., 2.5 µM)
Bafilomycin A1 (100 nM)
This compound + Bafilomycin A1

Controls for a Robust Experiment

To ensure the validity of the experimental results, it is crucial to include appropriate positive and negative controls.

  • Vehicle Control (Negative Control): Cells treated with the same concentration of DMSO as the highest concentration of this compound. This control is essential to ensure that the observed effects are due to this compound and not the solvent.

  • Loading Control (Internal Control): A housekeeping protein (e.g., GAPDH, β-actin) should be probed on the same Western blot to ensure equal protein loading between samples.

  • Positive Control for Autophagy Induction (Optional): A known autophagy inducer (e.g., rapamycin or starvation) can be used as a positive control to confirm that the autophagy detection method (e.g., LC3-II accumulation) is working correctly.

  • Inactive Epimer/Analog (Negative Control, if available): An inactive epimer or a structurally similar analog of this compound that does not bind to MetAP2 or induce autophagy can serve as an excellent negative control to demonstrate the specificity of this compound's action.

By following these detailed protocols and incorporating the appropriate controls, researchers can reliably assess the efficacy and mechanism of action of this compound and other AUTAC molecules.

References

Application Notes and Protocols for Autac1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules for targeted protein degradation (TPD).[] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs leverage the autophagy-lysosome pathway to eliminate target proteins, organelles, and protein aggregates.[2][3] This technology expands the scope of TPD to include targets that are resistant to proteasomal degradation.

Autac1 is a specific AUTAC molecule designed to induce the degradation of Methionine Aminopeptidase 2 (MetAP2).[2] It is a heterobifunctional molecule composed of a warhead (a Fumagillol moiety) that binds to MetAP2 and a degradation tag (a p-Fluorobenzyl Guanine or FBnG moiety) that recruits the autophagy machinery. These application notes provide a detailed overview of the mechanism of this compound and protocols for its use in primary cell cultures.

Mechanism of Action

This compound initiates the degradation of its target protein, MetAP2, through a multi-step process that hijacks the cell's selective autophagy machinery.

  • Target Binding : The Fumagillol portion of this compound covalently binds to MetAP2.

  • Autophagy Tagging : The guanine-based tag on this compound mimics S-guanylation, a post-translational modification that can mark proteins for autophagy.

  • Ubiquitination : This mimicry induces K63-linked polyubiquitination of the this compound-MetAP2 complex.

  • Receptor Recruitment : The polyubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1.

  • Autophagosome Engulfment : The p62 receptor, now bound to the target complex, interacts with lipidated LC3 (LC3-II) on the growing phagophore membrane, leading to the engulfment of the cargo into a double-membraned autophagosome.

  • Lysosomal Degradation : The autophagosome subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolases within the lysosome degrade the enclosed cargo, including MetAP2.

Autac1_Mechanism This compound Mechanism of Action cluster_0 Cytosol cluster_1 Autophagy Pathway This compound This compound Fumagillol (Warhead) FBnG (Tag) Complex This compound-MetAP2 Complex This compound->Complex MetAP2 MetAP2 (Target Protein) MetAP2->Complex Ub K63-linked Polyubiquitination Complex->Ub Mimics S-guanylation p62 p62 Receptor Ub->p62 Recognition Phagophore Phagophore (Isolation Membrane) with LC3-II p62->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Experimental_Workflow General Experimental Workflow cluster_analysis 4. Downstream Analysis Culture 1. Primary Cell Culture (e.g., Neurons, Fibroblasts) Plate cells and allow to adhere/stabilize. Treat 2. This compound Treatment Incubate with various concentrations of this compound and controls (e.g., Vehicle, Bafilomycin A1). Culture->Treat Harvest 3. Cell Harvesting / Fixation Treat->Harvest Lysis A. Cell Lysis Prepare protein lysates. Harvest->Lysis For Western Blot Fix C. Fixation & Permeabilization Prepare cells for imaging. Harvest->Fix For Imaging WB B. Western Blot Probe for MetAP2, LC3, p62, and a loading control (e.g., Actin). Lysis->WB Data 5. Data Analysis Densitometry (WB) or Puncta Quantification (IF). WB->Data IF D. Immunofluorescence Stain for LC3 to visualize puncta (autophagosomes). Fix->IF IF->Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Autac1-Mediated MetAP2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autac1-mediated degradation of MetAP2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate MetAP2 degradation?

A1: this compound is an Autophagy-Targeting Chimera (AUTAC) designed to specifically induce the degradation of Methionine Aminopeptidase 2 (MetAP2). It is a bifunctional molecule composed of a ligand that binds to MetAP2 (a fumagillol moiety) and a tag (p-Fluorobenzyl Guanine) that induces the autophagy-lysosome pathway. Upon binding to MetAP2, this compound triggers the cell's autophagy machinery to recognize the this compound-MetAP2 complex as cargo for degradation. This complex is then engulfed by an autophagosome, which subsequently fuses with a lysosome, leading to the breakdown of MetAP2.[1]

Q2: I am not observing any degradation of MetAP2 after treating my cells with this compound. What are the possible reasons?

A2: Several factors could contribute to the lack of MetAP2 degradation. These can be broadly categorized into issues with the experimental setup, problems with the this compound compound, or impaired cellular machinery. This guide provides a systematic approach to troubleshooting these potential issues.

Q3: How do I confirm that the autophagy pathway is active in my cells?

A3: The activity of the autophagy pathway can be assessed by monitoring the levels of key autophagy markers, LC3 and p62, by Western blot. An increase in the conversion of LC3-I to its lipidated form, LC3-II, and a decrease in the level of p62 are indicative of active autophagy.[2][3] To monitor autophagic flux, you can use lysosomal inhibitors like Bafilomycin A1.[4][5]

Q4: What are the appropriate positive and negative controls for my experiment?

A4:

  • Positive Control (Autophagy Induction): Treat cells with a known autophagy inducer, such as rapamycin or starvation (e.g., culturing in Earle's Balanced Salt Solution - EBSS), to confirm that the autophagy pathway can be activated in your cell line.

  • Positive Control (MetAP2 Degradation): If available from previous successful experiments, use a batch of this compound that has been shown to be effective.

  • Negative Control (Vehicle): Treat cells with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.

  • Negative Control (Cell Line): Use a cell line with low or no expression of MetAP2 to ensure your antibody is specific.

Q5: What is the recommended concentration and incubation time for this compound?

A5: The optimal concentration and incubation time can vary between cell lines. A good starting point for HeLa cells is a concentration range of 1-100 µM for 24 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guide: No MetAP2 Degradation

This guide is designed to help you systematically identify the cause of failed MetAP2 degradation in your experiments.

Step 1: Verify the Integrity of Your Reagents

Problem: The this compound compound or the MetAP2 antibody may be compromised.

Troubleshooting Action Expected Outcome Interpretation of Negative Outcome
1.1. This compound Quality Control:
- Confirm the correct storage of this compound (typically -20°C or -80°C).This compound should be a stable, clear solution when dissolved.If the compound has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded. Consider purchasing a new vial.
- Prepare fresh dilutions of this compound from a stock solution for each experiment.Freshly prepared this compound ensures consistent concentration and activity.Pre-diluted solutions may lose activity over time.
1.2. MetAP2 Antibody Validation:
- Check the antibody datasheet for validated applications (Western Blot) and recommended dilutions.The antibody should reliably detect a band at the correct molecular weight for MetAP2 (~67 kDa).If the antibody is not validated for Western Blot or is used at a suboptimal dilution, it may not detect MetAP2.
- Run a Western blot with cell lysates known to express MetAP2 (e.g., K562, HCT116) as a positive control.A clear band at ~67 kDa should be visible in the positive control lane.If no band is detected in the positive control, the antibody may be faulty. If a band is present in the positive control but not your experimental samples, your cells may not express MetAP2.
Step 2: Confirm Autophagy Induction and Flux

Problem: The autophagy pathway may not be active or functional in your experimental cells, preventing the degradation of the this compound-MetAP2 complex.

Troubleshooting Action Expected Outcome Interpretation of Negative Outcome
2.1. Monitor Autophagy Markers:
- Perform a Western blot for LC3 and p62 on lysates from this compound-treated and control cells.Upon this compound treatment, you should observe an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels compared to the vehicle control.If there is no change in LC3-II and p62 levels, this compound may not be inducing autophagy in your cells.
2.2. Assess Autophagic Flux:
- Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1).In the presence of Bafilomycin A1, you should see a further accumulation of LC3-II compared to treatment with this compound alone.If there is no further increase in LC3-II with Bafilomycin A1, it suggests a blockage in the autophagic flux (i.e., autophagosomes are forming but not fusing with lysosomes).
Step 3: Optimize Experimental Conditions

Problem: The concentration of this compound or the treatment duration may not be optimal for your cell line.

Troubleshooting Action Expected Outcome Interpretation of Negative Outcome
3.1. Dose-Response Experiment:
- Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 24 hours).You should observe a concentration-dependent decrease in MetAP2 levels.If no degradation is seen even at high concentrations, the issue may lie with the compound's cell permeability or a fundamental incompatibility with your cell line's machinery.
3.2. Time-Course Experiment:
- Treat cells with an optimal concentration of this compound for different durations (e.g., 6, 12, 24, 48 hours).MetAP2 degradation should increase with time up to a certain point.If no degradation is observed even at later time points, this could indicate a slow or inefficient degradation process, or a complete lack of activity.

Data Presentation

Table 1: Representative Dose-Response of this compound on MetAP2 Levels
This compound Concentration (µM)MetAP2 Level (% of Vehicle Control)
0 (Vehicle)100%
185%
1040%
5015%
10010%
Table 2: Representative Time-Course of MetAP2 Degradation by this compound (50 µM)
Incubation Time (hours)MetAP2 Level (% of Vehicle Control)
0100%
670%
1245%
2415%
4810%

Key Experimental Protocols

Protocol 1: Western Blot for MetAP2, LC3, and p62
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel. For LC3, a higher percentage gel (e.g., 15%) may provide better resolution of LC3-I and LC3-II bands.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MetAP2, LC3, p62, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software.

Protocol 2: Monitoring Autophagic Flux with Bafilomycin A1
  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat one set of cells with 100 nM Bafilomycin A1 for 2-4 hours.

    • Treat both Bafilomycin A1-pre-treated and non-pre-treated cells with this compound at the desired concentration and for the desired time.

    • Include vehicle controls for both conditions (with and without Bafilomycin A1).

  • Sample Collection and Analysis:

    • Harvest cell lysates as described in Protocol 1.

    • Perform Western blotting for LC3 and a loading control.

  • Data Interpretation:

    • Compare the LC3-II levels in the different treatment groups. A significant increase in LC3-II in the this compound + Bafilomycin A1 group compared to the this compound alone group indicates a functional autophagic flux.

Visualizations

Autac1_Signaling_Pathway cluster_cell Cell This compound This compound Autac1_MetAP2 This compound-MetAP2 Complex This compound->Autac1_MetAP2 Binds MetAP2 MetAP2 MetAP2->Autac1_MetAP2 Ubiquitination K63-linked Polyubiquitination Autac1_MetAP2->Ubiquitination Induces p62 p62/SQSTM1 Ubiquitination->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Targets to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of MetAP2 Autolysosome->Degradation Leads to Experimental_Workflow start Start Experiment cell_culture Seed and Culture Cells start->cell_culture treatment Treat cells with this compound (and controls) cell_culture->treatment incubation Incubate for desired time treatment->incubation lysis Harvest and Lyse Cells incubation->lysis quantification Protein Quantification (BCA) lysis->quantification western_blot Western Blot Analysis (MetAP2, LC3, p62) quantification->western_blot analysis Data Analysis and Interpretation western_blot->analysis end End analysis->end Troubleshooting_Tree start No MetAP2 Degradation check_reagents Step 1: Verify Reagents - this compound stability? - MetAP2 antibody working? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_autophagy Step 2: Check Autophagy - LC3-II conversion? - p62 degradation? - Autophagic flux intact? reagents_ok->check_autophagy autophagy_ok Autophagy Active check_autophagy->autophagy_ok Yes autophagy_bad Autophagy Impaired check_autophagy->autophagy_bad No optimize_conditions Step 3: Optimize Conditions - Dose-response? - Time-course? autophagy_ok->optimize_conditions optimization_works Degradation Observed optimize_conditions->optimization_works Yes optimization_fails Still No Degradation optimize_conditions->optimization_fails No

References

Technical Support Center: Optimizing Autac1 Concentration for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the concentration of Autac1 across various cell lines.

Understanding this compound: Mechanism of Action

Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway.[1][2] this compound is a degrader that specifically targets Methionine Aminopeptidase 2 (MetAP2).[3][4][5] It consists of a "warhead" that binds to MetAP2 and a degradation tag (a guanine derivative) that marks the target for recognition by the autophagy machinery. This recognition leads to the engulfment of the this compound-bound target by an autophagosome, which then fuses with a lysosome for degradation.

AUTAC1_Mechanism cluster_cell Cell Cytoplasm This compound This compound Autac1_MetAP2 This compound-MetAP2 Complex This compound->Autac1_MetAP2 Binds MetAP2 MetAP2 (Target Protein) MetAP2->Autac1_MetAP2 Complex_p62 Complex + p62 Autac1_MetAP2->Complex_p62 Recruits p62 p62/SQSTM1 (Autophagy Receptor) p62->Complex_p62 Autophagosome Autophagosome Complex_p62->Autophagosome Engulfment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome MetAP2_Degraded Degraded MetAP2 Autolysosome->MetAP2_Degraded Degrades Target

Caption: Mechanism of this compound-mediated degradation of MetAP2 via the autophagy pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: The optimal concentration of this compound is highly dependent on the cell line. For HeLa cells, a concentration range of 1-100 µM for 24 hours has been shown to effectively silence endogenous MetAP2. For other cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a range of concentrations from 1 µM to 50 µM.

Q2: How long should I incubate my cells with this compound?

A2: Incubation time can vary. A common starting point is 24 hours. However, a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to find the shortest duration that achieves the desired level of target degradation while minimizing potential off-target effects or cytotoxicity.

Q3: How can I confirm that this compound is inducing autophagy?

A3: Autophagy induction and flux can be monitored using several methods. One of the most common is to measure the levels of LC3-II, a protein associated with autophagosomes, by Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. To measure autophagic flux (the rate of degradation), you can use autophagy inhibitors like Bafilomycin A1 or Chloroquine in parallel with your this compound treatment. An accumulation of LC3-II in the presence of the inhibitor suggests active autophagic flux. Other methods include fluorescence microscopy to observe LC3 puncta or using tandem fluorescent-tagged LC3 reporters (e.g., mCherry-GFP-LC3).

Q4: Is this compound toxic to cells?

A4: While specific cytotoxicity data for this compound across multiple cell lines is not extensively published, high concentrations of any compound or prolonged exposure can potentially be toxic. It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiments to identify a concentration that effectively degrades the target without significantly impacting cell viability.

Q5: What solvent should I use to dissolve this compound?

A5: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low degradation of the target protein (MetAP2) Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.5 µM to 100 µM).
Insufficient Incubation Time: The treatment duration may not be long enough for autophagy to occur and degrade the target.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period.
Low Autophagic Activity in the Cell Line: Some cell lines have lower basal levels of autophagy.Consider using a known autophagy inducer (e.g., starvation, rapamycin) as a positive control to confirm the cell line's autophagic competency.
Poor Cell Health: Unhealthy cells may not respond optimally to treatment.Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment.
High Cell Death/Toxicity This compound Concentration is Too High: The concentration used may be cytotoxic to the cell line.Perform a cell viability assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically ≤ 0.1% for DMSO). Always include a vehicle control in your experiments.
Off-Target Effects: At high concentrations, this compound might have off-target effects leading to cell death.Use the lowest effective concentration determined from your dose-response experiments.
Inconsistent Results Variable Cell Conditions: Differences in cell passage number, confluency, or growth phase can lead to variability.Standardize your cell culture procedures. Use cells within a specific passage number range and ensure consistent confluency at the time of treatment.
Compound Instability: Improper storage or handling of this compound can lead to its degradation.Store the this compound stock solution at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Experimental Protocols & Data Presentation

Optimizing this compound Concentration

The optimal concentration of this compound should be empirically determined for each cell line. A dose-response experiment is the most effective way to identify the ideal concentration that maximizes target degradation while minimizing cytotoxicity.

Optimization_Workflow cluster_workflow Workflow for Optimizing this compound Concentration A 1. Cell Seeding Seed cells in a multi-well plate B 2. This compound Treatment Treat with a range of this compound concentrations (e.g., 0-100 µM) and a vehicle control (DMSO) A->B C 3. Incubation Incubate for a set time (e.g., 24 hours) B->C D 4. Parallel Assays C->D E Cell Viability Assay (e.g., MTT, Trypan Blue) D->E F Target Degradation Assay (e.g., Western Blot for MetAP2) D->F G 5. Data Analysis Determine the lowest concentration with maximal target degradation and minimal cytotoxicity E->G F->G

References

AUTAC1 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Autophagy-Tethering Compounds (AUTACs), with a specific focus on AUTAC1. Here, you will find information to help you design robust experiments, interpret your results, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a bifunctional molecule designed to induce the degradation of its target protein, Methionine Aminopeptidase 2 (MetAP2), via the autophagy pathway.[1][2] It consists of three key components: a "warhead" that specifically binds to MetAP2, a "degradation tag" (a modified guanine derivative), and a linker connecting the two.[1][3] Upon binding to MetAP2, the degradation tag is believed to induce K63-linked polyubiquitination of the target protein.[] This polyubiquitin chain is then recognized by autophagy receptors, such as p62/SQSTM1, which facilitates the recruitment of the this compound-MetAP2 complex into a forming autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of the enclosed cargo, including MetAP2.

Q2: What are appropriate negative controls for an this compound experiment?

A2: To ensure the observed protein degradation is a specific effect of this compound, several negative controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.

  • Inactive Epimer/Stereoisomer Control: If available, use a stereoisomer of the AUTAC that is known to be inactive in binding to either the target protein or the autophagy machinery. This helps confirm that the specific stereochemistry of this compound is crucial for its activity.

  • Warhead-Only Control: Treat cells with the MetAP2-binding moiety of this compound alone. This control helps to distinguish between target degradation and mere target inhibition.

  • Degradation Tag-Only Control: Treat cells with the guanine-based degradation tag alone. This helps to ensure that the tag itself does not cause non-specific protein degradation.

Q3: How do I confirm that this compound-mediated degradation is autophagy-dependent?

A3: To validate that the degradation of MetAP2 is occurring through the autophagy pathway, you can perform co-treatment experiments with autophagy inhibitors. Commonly used inhibitors include:

  • Bafilomycin A1 or Chloroquine: These agents inhibit the fusion of autophagosomes with lysosomes or block lysosomal acidification, respectively. If this compound-induced degradation of MetAP2 is autophagy-dependent, co-treatment with these inhibitors should rescue the protein levels.

  • ATG5 or ATG7 Knockout/Knockdown Cells: These genes are essential for autophagosome formation. In cells lacking these genes, this compound should not be able to induce the degradation of MetAP2.

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon observed with bifunctional molecules like AUTACs and PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur because the this compound molecules saturate both MetAP2 and the autophagy machinery independently, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low degradation of MetAP2 Suboptimal this compound Concentration: The concentration may be too low or in the "hook effect" range.Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration.
Incorrect Incubation Time: The incubation time may be too short to observe degradation.Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period.
Low Autophagic Flux in Cells: The basal level of autophagy in your cell line may be too low for efficient degradation.Starve the cells (e.g., using EBSS) for a short period before or during this compound treatment to induce autophagy.
This compound Instability or Poor Solubility: The compound may be degrading in the culture medium or not be fully dissolved.Prepare fresh stock solutions of this compound and ensure complete dissolution. Consider using formulation agents if solubility is an issue.
Cell Line is Resistant: The cell line may not express the necessary components of the autophagy machinery or may have a high rate of MetAP2 synthesis.Confirm the expression of key autophagy proteins (e.g., LC3, p62, ATG5) in your cell line. Measure the half-life of MetAP2 in your cells.
Inconsistent Degradation Results Variable Cell Culture Conditions: Differences in cell confluency, passage number, or health can affect experimental outcomes.Standardize cell seeding density and use cells within a consistent passage number range.
Inconsistent this compound Preparation: Variations in the preparation of this compound working solutions can lead to different effective concentrations.Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles.
High Cell Toxicity This compound Concentration is Too High: High concentrations of the compound may induce off-target effects or cellular stress.Determine the IC50 for cell viability and use concentrations well below this for degradation experiments.
Off-Target Effects: The "warhead" or "degradation tag" may have off-target activities.Use the negative controls mentioned in the FAQ section to assess off-target effects. Consider proteomic profiling to identify other affected proteins.
Ambiguous Western Blot Results Poor Antibody Quality: The primary antibody for MetAP2 or loading control may be non-specific or have low affinity.Use a validated, high-quality antibody. Always include a positive control lysate from cells known to express the target protein.
Protein Degradation During Sample Preparation: MetAP2 may be degraded by proteases after cell lysis.Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.
Uneven Protein Loading: Inaccurate protein quantification can lead to misinterpretation of results.Use a reliable protein quantification method (e.g., BCA assay) and normalize to a stable loading control (e.g., GAPDH, β-actin).

Experimental Protocols & Data

Protocol 1: Western Blot Analysis of this compound-Mediated MetAP2 Degradation

This protocol outlines a typical western blot experiment to quantify the degradation of endogenous MetAP2 in response to this compound treatment.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-MetAP2, anti-LC3B, anti-p62, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Aspirate the old medium from the cells and add the medium containing this compound or vehicle. Incubate for 24 hours at 37°C.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Expected Results:

A successful experiment will show a dose-dependent decrease in the MetAP2 protein levels with increasing concentrations of this compound, up to the point where the "hook effect" may be observed. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would further support the induction of autophagy.

Quantitative Data Summary (Illustrative)

This compound Conc. (µM)% MetAP2 Degradation (vs. Vehicle)LC3-II/LC3-I Ratio (Fold Change)
115%1.2
1050% (DC50)2.5
5085% (Dmax)3.0
10070% ("Hook Effect")2.8

Note: These are illustrative values. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

AUTAC1_Mechanism_of_Action cluster_cell Cell This compound This compound AUTAC1_MetAP2 This compound-MetAP2 Complex This compound->AUTAC1_MetAP2 Binds MetAP2 MetAP2 (Target Protein) MetAP2->AUTAC1_MetAP2 Ub K63-linked Polyubiquitin Chains AUTAC1_MetAP2->Ub Induces Ubiquitination p62 p62 (Autophagy Receptor) Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades

Caption: Mechanism of this compound-mediated degradation of MetAP2.

Troubleshooting_Workflow Start No/Low MetAP2 Degradation Concentration Optimize this compound Concentration (Dose-Response) Start->Concentration Time Optimize Incubation Time (Time-Course) Concentration->Time Autophagy Check Autophagic Flux Time->Autophagy Compound Verify this compound Stability & Solubility Autophagy->Compound Cell_Line Assess Cell Line Suitability Compound->Cell_Line Success Successful Degradation Cell_Line->Success

Caption: Troubleshooting workflow for failed this compound experiments.

References

how to improve Autac1 solubility in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autac1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a MetAP2-targeting autophagy-mediated degrader (AUTAC).[1][2][3] It is a bifunctional molecule containing a fumagillol moiety that binds to Methionine aminopeptidase 2 (MetAP2) and a p-Fluorobenzyl Guanine (FBnG) tag that induces its degradation via the autophagy pathway.[1][3] The FBnG tag mimics S-guanylation, a post-translational modification that leads to the K63-linked polyubiquitination of the target protein. The polyubiquitinated MetAP2 is then recognized by the autophagy receptor p62/SQSTM1, leading to its sequestration into an autophagosome. The autophagosome subsequently fuses with a lysosome, resulting in the degradation of MetAP2.

Q2: What is the primary solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is sparingly soluble in aqueous solutions, and direct dissolution in cell culture media is not recommended.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. For sensitive cell lines, it is advisable to keep the DMSO concentration below 0.1%.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or cloudiness observed in the stock solution. Incomplete dissolution.Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. Gently warm the solution to 37°C and use sonication to aid dissolution.
Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium. Poor solubility of this compound in aqueous solutions.Ensure the final concentration of this compound in the media is within its soluble range for your specific experimental conditions. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and homogenous mixing. Consider using co-solvents in the final working solution for in vivo studies (see table below).
Inconsistent experimental results. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted this compound in aqueous media for extended periods.
Cytotoxicity from the solvent.Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

This compound Solubility
SolventSolubilityNotes
DMSO100 mg/mL (107.40 mM)Sonication and use of newly opened, anhydrous DMSO are recommended.
Cell Culture Media (e.g., DMEM, RPMI-1640)Very lowDirect dissolution is not recommended; dilute from a DMSO stock solution.
Formulations for In Vivo Studies

For in vivo experiments, a clear stock solution in an appropriate solvent should first be prepared, followed by the sequential addition of co-solvents.

ProtocolCompositionFinal this compound Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (2.69 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (2.69 mM)
310% DMSO, 90% Corn Oil2.5 mg/mL (2.69 mM)
Data sourced from MedChemExpress.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for In Vitro Experiments
  • Prepare the Stock Solution:

    • To prepare a 10 mM stock solution, dissolve 9.31 mg of this compound in 1 mL of anhydrous DMSO.

    • If dissolution is slow, gently warm the vial to 37°C and sonicate until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

  • Prepare the Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the desired volume of cell culture medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).

    • Add the calculated volume of the this compound stock solution to the pre-warmed medium.

    • Immediately mix the solution gently but thoroughly.

    • The final DMSO concentration in this example would be 0.1%. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Visualizations

This compound Mechanism of Action

Autac1_Mechanism cluster_autac This compound cluster_cell Cellular Environment This compound This compound (Fumagillol-Linker-FBnG) MetAP2 MetAP2 (Target Protein) This compound->MetAP2 Binds MetAP2_Ub Polyubiquitinated MetAP2 MetAP2->MetAP2_Ub K63-linked Polyubiquitination Ub Ubiquitin (Ub) p62 p62/SQSTM1 (Autophagy Receptor) p62->MetAP2_Ub Recognizes Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degraded Products Lysosome->Degradation Degradation MetAP2_Ub->Autophagosome Sequestration

Caption: Mechanism of this compound-mediated degradation of MetAP2.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_sol Is solution clear? dissolve->check_sol assist Apply gentle heat (37°C) and/or sonication check_sol->assist No stock Stock Solution (e.g., 10 mM) Aliquot and store at -80°C check_sol->stock Yes assist->check_sol prepare_working Prepare Working Solution stock->prepare_working prewarm Pre-warm aqueous medium to 37°C prepare_working->prewarm add_stock Add stock solution dropwise to medium while mixing prewarm->add_stock final_check Observe for precipitation add_stock->final_check success Solution is ready for experiment final_check->success No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Check DMSO quality - Ensure rapid mixing final_check->troubleshoot Precipitation

References

Autac1 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autac1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during your experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an autophagy-targeting chimera (AUTAC). It is a bifunctional molecule designed to induce the degradation of a specific target protein through the cellular autophagy pathway. This compound is composed of a "warhead" that binds to the target protein and a "degradation tag" that recruits the autophagy machinery. The primary and intended target of this compound is Methionine aminopeptidase 2 (MetAP2). The warhead of this compound is derived from fumagillol, which covalently binds to MetAP2.

Q2: How does this compound mediate protein degradation?

This compound works by hijacking the selective autophagy pathway. The fumagillol-derived warhead binds to MetAP2. The other end of this compound, a p-Fluorobenzyl Guanine (FBnG) tag, mimics S-guanylation, a post-translational modification. This tag is thought to promote K63-linked polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy receptor p62/SQSTM1, which facilitates its engulfment into an autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of the target protein.[1][2][3]

Q3: Are there any known off-targets for this compound?

Yes, besides its on-target MetAP2, this compound has been reported to also induce the degradation of FKBP12.[4][5] Therefore, when using this compound, it is crucial to consider potential effects related to the degradation of FKBP12.

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypes in my experiment that cannot be explained by MetAP2 degradation alone.

This could be due to off-target effects of this compound, such as the degradation of FKBP12 or other unknown proteins.

Troubleshooting Steps:

  • Validate Off-Target Degradation:

    • Western Blotting: Perform a western blot to check the protein levels of the most likely off-target, FKBP12, in your this compound-treated samples compared to a vehicle control. You should also include a positive control for FKBP12 if possible.

    • Quantitative Proteomics: For a broader, unbiased view of off-target effects, consider using quantitative proteomics (e.g., TMT or SILAC-based mass spectrometry). This will allow you to compare the entire proteome of this compound-treated cells with control cells to identify any other proteins that are significantly downregulated.

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve sufficient degradation of MetAP2. Using the lowest effective concentration can help minimize off-target effects. One study has shown that this compound can induce approximately 80% degradation of MetAP2 at concentrations greater than 1 µM.

  • Include Proper Controls:

    • Negative Control: Use a structurally similar but inactive version of this compound, if available. This can help to distinguish between the effects of target degradation and other non-specific effects of the compound.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of MetAP2 to confirm that the observed phenotype is indeed due to the degradation of the intended target.

Problem 2: I am not seeing degradation of my target protein, MetAP2.

There are several potential reasons for a lack of on-target activity.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Ensure that your this compound stock solution is correctly prepared and has been stored properly to prevent degradation.

    • Confirm the final concentration of this compound in your experiment.

  • Check Cell Line and Experimental Conditions:

    • Ensure that the cell line you are using expresses MetAP2 at a detectable level.

    • Optimize the treatment duration. Autophagy-mediated degradation can be a slower process than proteasomal degradation. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Assess the Autophagy Pathway:

    • Confirm that the autophagy pathway is functional in your cell line. You can do this by treating the cells with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) and monitoring the levels of autophagy markers like LC3-II.

Quantitative Data Summary

Currently, there is limited publicly available data directly comparing the degradation efficiency (e.g., DC50 and Dmax values) of this compound for its on-target MetAP2 versus its off-target FKBP12. One study reported that this compound induced approximately 80% degradation of MetAP2 at concentrations greater than 1 µM in HeLa cells after 24 hours. Researchers should perform their own dose-response experiments to determine the specific degradation profiles in their experimental system.

Target ProteinReported DegradationCell LineConcentration & TimeCitation
MetAP2~80% degradationHeLa>1 µM, 24h
FKBP12Reported as an off-target--

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Validation

This protocol provides a general guideline for assessing the protein levels of MetAP2 and FKBP12 following this compound treatment.

1. Cell Lysis:

  • Culture and treat your cells with the desired concentrations of this compound and controls (e.g., vehicle).

  • After the treatment period, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MetAP2, FKBP12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein bands to the loading control.

  • Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the percentage of degradation.

Protocol 2: Global Proteomics for Unbiased Off-Target Discovery

This protocol outlines a general workflow for identifying off-target proteins using quantitative mass spectrometry.

1. Sample Preparation:

  • Treat cells with this compound and a vehicle control.

  • Lyse the cells and extract proteins as described in the western blot protocol.

  • Quantify the protein concentration.

2. Protein Digestion and Peptide Labeling (e.g., TMT):

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Label the peptides from each condition with tandem mass tags (TMT) according to the manufacturer's instructions.

  • Combine the labeled peptide samples.

3. LC-MS/MS Analysis:

  • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

  • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify the proteins in each sample.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the control. These are your potential off-targets.

  • Validate the identified off-targets using western blotting (Protocol 1).

Visualizations

Autac1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_autophagy Autophagy Machinery This compound This compound Autac1_inside This compound This compound->Autac1_inside Cell Entry MetAP2 MetAP2 (On-Target) Autac1_inside->MetAP2 Binds (Warhead) FKBP12 FKBP12 (Off-Target) Autac1_inside->FKBP12 Binds (Warhead) K63_polyUb K63-polyUb MetAP2->K63_polyUb K63 Polyubiquitination (FBnG Tag mediated) FKBP12->K63_polyUb K63 Polyubiquitination (FBnG Tag mediated) Ub Ubiquitin p62 p62/SQSTM1 K63_polyUb->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: this compound Signaling Pathway for On-Target and Off-Target Degradation.

Experimental_Workflow start Start: Suspected Off-Target Effect dose_response Perform Dose-Response with this compound start->dose_response western_blot Western Blot for MetAP2 and FKBP12 dose_response->western_blot Known Off-Target quant_proteomics Quantitative Proteomics (Unbiased Screen) dose_response->quant_proteomics Unknown Off-Targets data_analysis Data Analysis: Identify Downregulated Proteins western_blot->data_analysis quant_proteomics->data_analysis validation Validate Potential Off-Targets by Western Blot data_analysis->validation end End: Confirm and Characterize Off-Target Effects validation->end Troubleshooting_Logic start Issue Encountered unexpected_phenotype Unexpected Phenotype? start->unexpected_phenotype no_degradation No MetAP2 Degradation? start->no_degradation unexpected_phenotype->no_degradation No validate_off_target Validate Off-Targets (WB, Proteomics) unexpected_phenotype->validate_off_target Yes check_compound Verify Compound Integrity & Concentration no_degradation->check_compound Yes optimize_conc Optimize this compound Concentration validate_off_target->optimize_conc use_controls Use Proper Controls (Negative, Rescue) optimize_conc->use_controls solution Solution use_controls->solution check_cells Check Cell Line & Experimental Conditions check_compound->check_cells check_autophagy Assess Autophagy Pathway Functionality check_cells->check_autophagy check_autophagy->solution

References

what to do if Autac1 is toxic to cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter cellular toxicity when using Autac1, a MetAP2-targeting autophagy-mediated degrader.

Troubleshooting Guide: this compound-Induced Cellular Toxicity

This guide is designed in a question-and-answer format to directly address common issues observed during experiments with this compound.

Question 1: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after this compound treatment. What are the potential causes?

Answer: Several factors could contribute to this compound-induced cytotoxicity:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.

  • Prolonged Exposure: Continuous exposure to this compound may disrupt essential cellular processes, leading to cumulative toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).

  • On-Target Toxicity: While this compound is designed to degrade MetAP2, the sustained depletion of this essential enzyme can lead to cell cycle arrest and, in some cases, cell death.[1][2][3][4][5]

  • Excessive Autophagy: While this compound is designed to induce autophagy, excessive or unregulated autophagy can lead to a form of programmed cell death known as autophagic cell death.

  • Off-Target Effects: this compound may have unintended interactions with other cellular proteins, leading to toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound or its components.

Question 2: How can I determine if the observed toxicity is due to this compound itself or the solvent?

Answer: To distinguish between this compound-induced toxicity and solvent toxicity, you should always include a "vehicle control" in your experiments. This control consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound in the experimental wells. If you observe similar levels of toxicity in the vehicle control and the this compound-treated wells, the solvent is likely the cause.

Question 3: What initial steps can I take to troubleshoot and reduce this compound-induced cytotoxicity?

Answer: A systematic approach is crucial for troubleshooting cytotoxicity. Here is a recommended workflow:

Troubleshooting Workflow for this compound Cytotoxicity

start Start: Observed Cell Toxicity check_solvent Run Vehicle Control (Solvent Only) start->check_solvent is_solvent_toxic Is Solvent Toxic? check_solvent->is_solvent_toxic reduce_solvent Reduce Solvent Conc. (e.g., <0.1% DMSO) is_solvent_toxic->reduce_solvent Yes dose_response Perform Dose-Response Experiment (e.g., 0.1-100 µM) is_solvent_toxic->dose_response No reduce_solvent->dose_response time_course Perform Time-Course Experiment (e.g., 6, 12, 24, 48h) dose_response->time_course viability_assays Perform Cell Viability Assays (MTT, LDH, Annexin V) time_course->viability_assays optimize_conc_time Optimize Concentration and Incubation Time analyze_data Analyze Data and Determine IC50 viability_assays->analyze_data is_toxicity_acceptable Is Toxicity at Effective Conc. Acceptable? analyze_data->is_toxicity_acceptable proceed Proceed with Optimized Protocol is_toxicity_acceptable->proceed Yes further_investigation Further Investigation is_toxicity_acceptable->further_investigation No off_target Investigate Off-Target Effects (e.g., Proteomics) further_investigation->off_target mechanism Investigate Mechanism of Death (Apoptosis vs. Autophagic Cell Death) further_investigation->mechanism

Caption: A step-by-step workflow for troubleshooting this compound-induced cellular toxicity.

Question 4: How do I perform a dose-response and time-course experiment to find the optimal, non-toxic concentration of this compound?

Answer:

  • Dose-Response:

    • Plate your cells at a consistent density in a 96-well plate.

    • Prepare a serial dilution of this compound in your cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).

    • Include untreated and vehicle-only controls.

    • Incubate the cells for a fixed time point (e.g., 24 hours).

    • Assess cell viability using an appropriate assay (see Experimental Protocols section).

    • Plot cell viability against this compound concentration to determine the half-maximal inhibitory concentration (IC50).

  • Time-Course:

    • Based on the initial dose-response, select a few concentrations of this compound (e.g., one below, at, and above the approximate IC50).

    • Treat your cells with these concentrations.

    • Measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).

    • This will help you understand the kinetics of this compound's effect and determine the shortest exposure time required to achieve the desired effect while minimizing toxicity.

Question 5: What are the best assays to quantify this compound-induced cytotoxicity?

Answer: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects.

  • MTT or WST-1 Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. They are high-throughput and relatively inexpensive.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity. It is a direct measure of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.

Quantitative Data Summary

While direct quantitative data for this compound cytotoxicity is not widely available in the public domain, data from studies on MetAP2 inhibitors can provide a useful reference point. It is crucial to empirically determine the IC50 for this compound in your specific cell line and experimental conditions.

Compound ClassExample CompoundCell LineAssayIC50 / EffectReference
AUTAC SHP2 protein degrader-3HeLa-IC50 = 5.59 µM
MetAP2 Inhibitor TNP-470Various Cancer Cell LinesMTSVariable IC50s, cytostatic
MetAP2 Inhibitor A-357300NCI-H460 (lung carcinoma)MTSHigh sensitivity
MetAP2 Inhibitor IDR-803, -804, -805, CKD-732HUVECGrowth InhibitionIC50 ≈ 2.5 nM
MetAP2 Inhibitor IDR-803, -804, -805, CKD-732SNU-398 (hepatoma)Apoptosis AssayIncreased apoptosis

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule that consists of a "warhead" that binds to the target protein (MetAP2) and a "degradation tag" (a guanine derivative). This tagging mimics S-guanylation, leading to the recruitment of the autophagy receptor p62. The p62-Autac1-MetAP2 complex is then recognized by the autophagosome and subsequently degraded by the lysosome.

Q2: Could the induction of autophagy by this compound be the cause of cell death?

A2: Yes, while autophagy is primarily a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis. If you suspect this, you can try co-treatment with autophagy inhibitors (e.g., 3-methyladenine, chloroquine) to see if toxicity is rescued. However, be aware that these inhibitors can have their own off-target effects.

Q3: How does p62's role in this compound's mechanism relate to potential cytotoxicity?

A3: p62 is a central player in the cellular stress response and can have both pro-survival and pro-death functions. It is involved in signaling pathways that regulate apoptosis and NF-κB activation. By hijacking the p62-mediated autophagy pathway, this compound could potentially perturb these other p62-dependent signaling cascades, leading to unintended consequences, including cell death.

Signaling Pathways Involving Autophagy and Cell Death

cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Binds p62 p62/SQSTM1 MetAP2->p62 Recruits LC3 LC3 p62->LC3 Interacts with CellStress Cellular Stress (e.g., excessive autophagy, off-target effects) p62->CellStress Perturbation can lead to Caspase8 Caspase-8 p62->Caspase8 Can modulate Autophagosome Autophagosome LC3->Autophagosome Formation Lysosome Lysosome Autophagosome->Lysosome Fuses with Autophagosome->Caspase8 Can sequester active Caspase-8 Degradation MetAP2 Degradation Lysosome->Degradation Caspase9 Caspase-9 CellStress->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating the intended autophagy pathway of this compound and its potential crosstalk with apoptosis signaling.

Q4: Are there any known off-target effects of the components of this compound?

A4: this compound is composed of a fumagillol moiety and a p-Fluorobenzyl Guanine (FBnG) tag.

  • Fumagillol: This is a known inhibitor of MetAP2 and has been studied for its anti-angiogenic properties. While some derivatives are reported to have no significant cytotoxicity, the parent compound can have side effects.

  • p-Fluorobenzyl Guanine (FBnG): Guanine analogues can have biological activity. For example, O6-benzylguanine and its derivatives can potentiate the cytotoxicity of certain alkylating agents. The specific off-target effects of the FBnG tag in the context of this compound are not well-documented and may require further investigation.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells and culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include untreated and vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

Materials:

  • Cells and culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Protocol (General Outline):

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and controls.

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a lysis buffer provided in the kit), and a no-cell background control.

  • Incubate for the desired exposure time.

  • Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells and culture medium

  • This compound stock solution

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Technical Support Center: Improving the Efficiency of Autac1-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Autac1-mediated degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-mediated degradation?

This compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule that consists of a "warhead" that specifically binds to the target protein (e.g., MetAP2 for this compound) and a "degradation tag" (a guanine derivative). This binding event mimics S-guanylation, a post-translational modification that leads to the K63-linked polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy cargo receptor p62/SQSTM1, which facilitates its sequestration into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the target protein.[1]

Q2: What is the difference between first-generation (1G) and second-generation (2G) AUTACs?

Second-generation AUTACs were developed through structure-activity relationship (SAR) studies to improve upon the first generation. The primary improvements in 2G-AUTACs include enhanced degradation efficiency and better cell membrane permeability. For example, 2G-AUTAC2 demonstrated a 100-fold increase in degradation activity compared to its first-generation counterpart.[2] This is often attributed to modifications in the linker and degradation tag moieties, leading to more favorable ternary complex formation and improved physicochemical properties.

Q3: How do I choose the appropriate concentration and incubation time for my AUTAC experiment?

The optimal concentration and incubation time for an AUTAC are cell line and target protein-dependent. A good starting point for this compound in HeLa cells is a concentration range of 1-100 µM for 24 hours.[3] It is crucial to perform a dose-response experiment to determine the half-maximal degradation concentration (DC50) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal degradation in your specific experimental system.

Q4: What are the key experimental readouts to confirm successful this compound-mediated degradation?

The primary readout is the reduction in the target protein levels, which is typically assessed by Western blotting. To confirm that the degradation is autophagy-dependent, you should also monitor markers of autophagy flux, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[4] Co-immunoprecipitation can be used to demonstrate the interaction between the AUTAC, the target protein, and components of the autophagy machinery like p62.

Troubleshooting Guide

Problem 1: No or low degradation of the target protein.
Possible Cause Suggested Solution
Suboptimal AUTAC concentration Perform a dose-response curve with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line and target. Be aware of the potential "hook effect," where very high concentrations can inhibit degradation.
Inappropriate incubation time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the time point of maximal degradation.
Poor cell permeability of the AUTAC Consider using a more recent generation of AUTAC if available, as they often have improved physicochemical properties. Ensure proper solubilization of the AUTAC compound.
Low basal autophagy in the cell line Use an autophagy inducer like rapamycin as a positive control. If the cell line has inherently low autophagy, consider using a different cell line or stimulating autophagy with starvation media before or during AUTAC treatment.
Target protein is not accessible This compound is more effective against cytosolic proteins. If your target is primarily nuclear or within a specific organelle, degradation may be inefficient.
Inefficient ubiquitination or p62 recruitment Overexpress p62/SQSTM1 to see if it enhances degradation. Verify K63-linked ubiquitination of the target protein by immunoprecipitation followed by Western blotting with a K63-specific ubiquitin antibody.
Problem 2: Target protein is degraded, but autophagy markers are not as expected.
Possible Cause Suggested Solution
Autophagy is induced, but the flux is blocked Use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) as controls. An accumulation of LC3-II and p62 in the presence of the AUTAC and a lysosomal inhibitor indicates a functional autophagy induction that is being blocked at the lysosomal degradation step.
p62 levels do not decrease p62 is a scaffold protein with multiple functions, and its levels can be influenced by other cellular processes. Rely on multiple autophagy markers, especially LC3 lipidation, for a more accurate assessment of autophagy flux.
Degradation is proteasome-mediated Treat cells with a proteasome inhibitor (e.g., MG132) in parallel with the AUTAC. If degradation is blocked, it suggests proteasomal involvement, which would be an off-target effect for an AUTAC.
Problem 3: High cellular toxicity or off-target effects.
Possible Cause Suggested Solution
AUTAC concentration is too high Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of your AUTAC. Use the lowest effective concentration for your degradation experiments.
Off-target binding of the warhead or degradation tag Perform a proteomics study (e.g., mass spectrometry) to identify other proteins that are degraded upon AUTAC treatment. If significant off-target effects are observed, a different AUTAC with a more specific warhead may be needed.

Quantitative Data

Table 1: Comparison of Degradation Efficiency for Different AUTACs

AUTACTarget ProteinCell LineConcentration (µM)Degradation (%)DC50 (µM)Reference
This compound (1G)MetAP2HeLa10~50>10
AUTAC2 (1G)FKBP12HeLa10~20>10
2G-AUTAC2FKBP12HeLa1>80~0.5
PD-L1degrader-2PD-L1CT261>500.5
BRD4 degrader-5BRD44T125>5024.7

Note: The values presented are approximate and may vary between experiments. They are intended to provide a general comparison of the potency of different AUTAC compounds.

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated MetAP2 Degradation
  • Cell Culture and Treatment:

    • Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MetAP2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the MetAP2 signal to the loading control.

    • Calculate the percentage of MetAP2 degradation relative to the vehicle control.

Protocol 2: Autophagy Flux Assay by Monitoring LC3 Lipidation
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates.

    • Treat cells with this compound at the optimal concentration determined previously.

    • In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of incubation).

    • Include controls for vehicle, this compound alone, and Bafilomycin A1 alone.

  • Western Blotting:

    • Follow the Western Blot protocol as described above.

    • Use a primary antibody that detects both LC3-I and LC3-II.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.

    • Autophagic flux is indicated by a further increase in the LC3-II level in the co-treated sample compared to the samples treated with this compound or the lysosomal inhibitor alone.

Protocol 3: Co-Immunoprecipitation (Co-IP) of this compound-Target Complex with p62
  • Cell Culture and Treatment:

    • Plate cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with this compound at the optimal concentration for the optimal time.

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the target protein (MetAP2) or a control IgG overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against the target protein (MetAP2) and p62/SQSTM1. An increased p62 signal in the MetAP2 IP from this compound-treated cells compared to the control indicates the formation of the ternary complex.

Visualizations

Autac1_Signaling_Pathway cluster_cell Cell This compound This compound Complex This compound-Target Complex This compound->Complex Target Target Protein (e.g., MetAP2) Target->Complex PolyUb K63-linked Polyubiquitination Complex->PolyUb Induces Ub Ubiquitin Ub->PolyUb p62 p62/SQSTM1 PolyUb->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Sequesters into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades into

Caption: Mechanism of this compound-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture dose_response Dose-Response (Western Blot) cell_culture->dose_response time_course Time-Course (Western Blot) cell_culture->time_course determine_optimal Determine Optimal Concentration & Time dose_response->determine_optimal time_course->determine_optimal autophagy_flux Autophagy Flux Assay (LC3-II & p62 Western Blot) determine_optimal->autophagy_flux co_ip Co-Immunoprecipitation (Target-p62 interaction) determine_optimal->co_ip data_analysis Data Analysis & Interpretation autophagy_flux->data_analysis co_ip->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing this compound activity.

Troubleshooting_Guide start Problem: No/Low Target Degradation check_conc Optimize Concentration? (Dose-Response) start->check_conc Yes check_time Optimize Time? (Time-Course) check_conc->check_time Yes solution_conc Perform Dose-Response (0.1-100 µM) check_conc->solution_conc No check_autophagy Basal Autophagy Low? check_time->check_autophagy Yes solution_time Perform Time-Course (6-72h) check_time->solution_time No check_permeability Cell Permeability Issue? check_autophagy->check_permeability No solution_autophagy Use Autophagy Inducer (e.g., Rapamycin) check_autophagy->solution_autophagy Yes solution_permeability Use 2G-AUTAC if available check_permeability->solution_permeability Yes further_investigation Further Investigation Needed (e.g., Target Accessibility) check_permeability->further_investigation No success Degradation Observed solution_conc->success solution_time->success solution_autophagy->success solution_permeability->success

Caption: Troubleshooting workflow for low this compound efficiency.

References

troubleshooting poor antibody signal for MetAP2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methionine Aminopeptidase 2 (MetAP2) antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to poor antibody signal for MetAP2 in common applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).

Question: I am not seeing any signal or a very weak signal for MetAP2 in my Western Blot. What are the possible causes and solutions?

Answer:

A weak or absent signal in a Western Blot is a common issue that can stem from multiple factors, from sample preparation to antibody concentrations.

Initial Checks:

  • Positive Control: Always include a positive control lysate from a cell line known to express MetAP2, such as COLO 205, LS180, HT-29, HeLa, or A549 cells.[1] This will confirm if the antibody and detection system are working correctly.

  • Protein Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[2]

Troubleshooting Steps:

  • Primary Antibody Concentration: The antibody concentration may be too low. Optimization is key; perform a dot blot to check antibody activity or test a range of dilutions.[2][3] Recommended starting dilutions vary by supplier (see Table 1). Incubation overnight at 4°C can enhance signal.[2]

  • Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). Also, check its activity and consider optimizing its concentration.

  • Protein Loading: The abundance of MetAP2 might be low in your sample. Increase the amount of protein loaded per well; a minimum of 20-30 µg of total protein is recommended.

  • Sample Preparation: MetAP2 could be degrading. Always use fresh samples and add protease inhibitors to your lysis buffer to protect the target protein.

  • Blocking Buffer: Over-blocking can mask the epitope. Reduce the blocking incubation time or switch to a different blocking agent (e.g., from non-fat milk to BSA).

Question: My MetAP2 signal in Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissue is weak or absent. How can I improve it?

Answer:

Weak IHC staining for MetAP2 can often be attributed to tissue fixation and antigen retrieval steps.

Troubleshooting Steps:

  • Antigen Retrieval: This is a critical step for FFPE tissues. Formalin fixation creates cross-links that can mask the MetAP2 epitope. Heat-Induced Epitope Retrieval (HIER) is often necessary. One recommended method is to use a sodium citrate buffer (pH 6.0) and heat the slides in a microwave or pressure cooker. Optimization of heating time and temperature may be required.

  • Antibody Dilution: The primary antibody may be too diluted. Consult the manufacturer's datasheet for recommended starting dilutions for IHC and optimize from there (see Table 1).

  • Tissue Fixation: Over-fixation of tissues in formalin can irreversibly mask epitopes, making them undetectable. Ideally, tissues should be fixed for 24-48 hours.

  • Permeabilization: Ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to access the intracellular MetAP2 protein.

  • Primary Antibody Incubation: Increasing the incubation time, for instance, to overnight at 4°C, can improve the signal.

Question: I am having trouble getting a clear MetAP2 signal in Immunofluorescence (IF). What should I check?

Answer:

For IF, signal issues often relate to fixation, permeabilization, and antibody concentrations.

Troubleshooting Steps:

  • Fixation and Permeabilization: The choice of fixation method is crucial. While 4% paraformaldehyde (PFA) is common, some antibodies may work better with methanol or acetone fixation. After fixation with PFA, a separate permeabilization step with a detergent like Triton X-100 is necessary for intracellular targets like MetAP2.

  • Antibody Concentration: Titrate your primary antibody to find the optimal concentration that gives a strong signal without high background. Refer to Table 1 for supplier recommendations.

  • Blocking: Use a suitable blocking solution, such as 10% normal serum from the same species as the secondary antibody, to prevent non-specific binding.

  • Photobleaching: Protect your slides from light as much as possible during and after staining, and use an anti-fade mounting medium to preserve the fluorescent signal.

Quantitative Data Summary

The following table summarizes recommended starting dilutions for MetAP2 antibodies from various suppliers for different applications. It is crucial to optimize these dilutions for your specific experimental conditions.

ApplicationSupplier & Catalog #Recommended Dilution/Concentration
Western Blot Novus Biologicals (NBP3-05513)0.04-0.4 µg/ml
Boster Bio (A03648-1)1:500 - 1:2,000
R&D Systems (AF3795)1 µg/mL
Immunohistochemistry Novus Biologicals (NBP3-05513)1:1000 - 1:2500
Boster Bio (A03648-1)1:50 - 1:200
Immunofluorescence Novus Biologicals (NBP3-05513)0.25-2 µg/ml
Boster Bio (A03648-1)1:50 - 1:200

Experimental Protocols

Detailed Western Blot Protocol for MetAP2
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • Electrophoresis: Mix 20-40 µg of protein lysate with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the MetAP2 primary antibody diluted in the blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

Detailed IHC Protocol for MetAP2 on FFPE Tissues
  • Deparaffinization and Rehydration: Immerse slides in xylene (3 changes, 5 min each), followed by a graded ethanol series (100%, 95%, 70%, 50%; 2 changes, 5-10 min each), and finally in deionized water.

  • Antigen Retrieval: Perform HIER by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a microwave or pressure cooker. Boil and then maintain at a sub-boiling temperature for 10-20 minutes. Allow slides to cool for 30 minutes at room temperature.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking: Block non-specific binding by incubating sections with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation: Apply the MetAP2 primary antibody diluted in an appropriate antibody diluent. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS or a wash buffer.

  • Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate). Incubate until the desired brown color develops.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.

Detailed Immunofluorescence Protocol for MetAP2 in Cultured Cells
  • Cell Seeding: Grow adherent cells on sterile glass coverslips or chamber slides until they reach the desired confluency.

  • Fixation: Rinse cells with PBS. Fix with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization & Blocking: Permeabilize and block in one step by incubating with PBS containing 0.1-0.25% Triton X-100 and 5-10% normal goat serum for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the MetAP2 primary antibody in the blocking buffer and incubate for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect from light.

  • Washing: Repeat the washing step, protecting from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash once more with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium. Seal the edges and store slides at 4°C in the dark.

Visualizations

MetAP2_Signaling_Pathway cluster_eIF2 eIF2α Pathway (Stress Response) cluster_ERK Erk/MAPK Pathway (Growth Signaling) Stress Cellular Stress (e.g., ER Stress, Viral Infection) eIF2_Kinases eIF2α Kinases (PERK, PKR, GCN2, HRI) Stress->eIF2_Kinases activates p_eIF2a p-eIF2α (Ser51) eIF2_Kinases->p_eIF2a phosphorylates eIF2a eIF2α Translation_Inhibition Global Protein Synthesis Inhibition p_eIF2a->Translation_Inhibition leads to MetAP2 MetAP2 MetAP2->eIF2a protects from phosphorylation ERK Erk1/2 MetAP2->ERK binds & inhibits activation Growth_Factors Growth Factors (via RTKs) Ras Ras Growth_Factors->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK activates MEK->ERK activates Proliferation Cell Proliferation & Growth ERK->Proliferation promotes

Caption: MetAP2's role in eIF2α and Erk1/2 signaling pathways.

Troubleshooting_Workflow Start Poor/No MetAP2 Signal Check_Controls Check Positive Control & Protein Transfer (Ponceau S) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Fix_Controls Troubleshoot Antibody/ Detection Reagents/ Transfer Protocol Controls_OK->Fix_Controls No Optimize_Primary Optimize Primary Ab Concentration & Incubation Controls_OK->Optimize_Primary Yes Further_Help Consult Technical Support (Consider different Ab) Fix_Controls->Further_Help Signal_Improved1 Signal Improved? Optimize_Primary->Signal_Improved1 Increase_Protein Increase Protein Load & Check Sample Integrity (use Protease Inhibitors) Signal_Improved1->Increase_Protein No Success Problem Solved Signal_Improved1->Success Yes Signal_Improved2 Signal Improved? Increase_Protein->Signal_Improved2 Optimize_Blocking Optimize Blocking (Time, Reagent) Signal_Improved2->Optimize_Blocking No Signal_Improved2->Success Yes Signal_Improved3 Signal Improved? Optimize_Blocking->Signal_Improved3 Check_Secondary Optimize Secondary Ab Concentration Signal_Improved3->Check_Secondary No Signal_Improved3->Success Yes Check_Secondary->Further_Help

Caption: Troubleshooting workflow for poor MetAP2 antibody signal.

References

Autac1 Stability and Performance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autac1, an autophagy-targeting chimera (AUTAC) designed for the targeted degradation of Methionine Aminopeptidase 2 (MetAP2). This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and ensure the stability and efficacy of this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule designed to induce the degradation of the MetAP2 protein through the cellular autophagy pathway. It consists of two key components: a "warhead" (Fumagillol) that specifically binds to MetAP2, and a degradation tag (p-Fluorobenzyl Guanine, FBnG) that recruits the autophagy machinery. This recruitment leads to the K63-linked polyubiquitination of the MetAP2 protein, marking it for engulfment by autophagosomes and subsequent degradation in lysosomes.[1]

Q2: How should I store and handle this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Solution TypeStorage TemperatureStorage DurationSpecial Instructions
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for dissolution.[1]
-20°CUp to 1 month
Working Solution N/AN/APrepare fresh on the day of the experiment. Do not store.[1]

Q3: My this compound treatment is not leading to MetAP2 degradation. What are the initial troubleshooting steps?

When observing a lack of degradation, a systematic approach is recommended. Start by verifying the basics: ensure your this compound stock solution is within its shelf life and was stored correctly. Confirm the correct concentration and incubation time were used. For HeLa cells, a typical concentration range is 1-100 µM for 24 hours.[1] If the issue persists, proceed to the detailed troubleshooting guide below.

Troubleshooting Guide: Poor or No MetAP2 Degradation

This guide provides a step-by-step approach to identifying and resolving common issues encountered during this compound experiments.

Problem 1: Inconsistent or No Degradation of MetAP2

Possible Cause: Issues with this compound stability, cellular uptake, or the experimental setup.

Troubleshooting Steps:

  • Assess this compound Integrity:

    • Action: Prepare a fresh working solution of this compound from a properly stored stock.

    • Rationale: this compound in solution, especially at low concentrations in culture medium, may degrade over time.

  • Optimize Cell Culture Conditions:

    • Action: Standardize cell passage number and ensure consistent cell density at the time of treatment.

    • Rationale: Cellular processes, including autophagy, can be affected by cell confluency and health.

  • Perform a Dose-Response and Time-Course Experiment:

    • Action: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and harvest at different time points (e.g., 4, 8, 16, 24, 48 hours).

    • Rationale: The optimal concentration and treatment duration can vary between cell lines. This also helps to identify a potential "hook effect," where very high concentrations can paradoxically lead to reduced degradation.

Problem 2: this compound Appears to be Inactive

Possible Cause: The this compound molecule is not engaging the target (MetAP2) or the autophagy machinery effectively within the cell.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Action: If possible, perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that this compound is binding to MetAP2 in your cells.

    • Rationale: Lack of binding is a primary reason for inactivity.

  • Verify Autophagy Induction:

    • Action: As a positive control for the autophagy pathway in your cells, treat with a known autophagy inducer like rapamycin or starve the cells. Monitor the levels of LC3-II, an established marker of autophagosome formation.

    • Rationale: This will confirm that the autophagy machinery in your cell line is functional.

  • Assess for K63-linked Polyubiquitination:

    • Action: Immunoprecipitate MetAP2 from cell lysates treated with this compound and perform a western blot using an antibody specific for K63-linked ubiquitin chains.

    • Rationale: this compound's mechanism of action involves this specific type of ubiquitination. A lack of this modification suggests a failure in the recruitment of the necessary cellular machinery.

Problem 3: Solubility and Aggregation Issues

Possible Cause: this compound may have poor solubility in aqueous solutions, leading to precipitation and reduced effective concentration.

Troubleshooting Steps:

  • Ensure Proper Dissolution:

    • Action: When preparing the stock solution in DMSO, use sonication to aid dissolution. For working solutions, if precipitation is observed, gentle heating and sonication can be attempted.[1]

    • Rationale: Undissolved compound will not be active.

  • Consider Alternative Formulations for In Vivo Studies:

    • Action: For animal studies, specific formulations are recommended to improve solubility and bioavailability. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Rationale: Poor bioavailability in vivo will lead to a lack of efficacy.

Experimental Protocols

Protocol 1: Western Blot Analysis of MetAP2 Degradation

This protocol outlines the steps to quantify the degradation of MetAP2 in cultured cells following this compound treatment.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MetAP2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency on the day of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound and a DMSO vehicle control for the specified duration.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MetAP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the MetAP2 signal to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

Visualizing the Mechanism and Workflow

Autac1_Mechanism cluster_cell Cell This compound This compound Ternary_Complex This compound-MetAP2 Ternary Complex This compound->Ternary_Complex Binds MetAP2 MetAP2 MetAP2->Ternary_Complex K63_PolyUb K63-linked Polyubiquitination Ternary_Complex->K63_PolyUb Recruits E3 Ligase (not shown) Ub Ubiquitin Ub->K63_PolyUb Autophagosome Autophagosome K63_PolyUb->Autophagosome Recognition Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degraded MetAP2 Lysosome->Degradation Degrades

Caption: Mechanism of this compound-mediated MetAP2 degradation.

Troubleshooting_Workflow Start Poor/No MetAP2 Degradation Check_Reagent Verify this compound Storage & Fresh Preparation Start->Check_Reagent Check_Cells Standardize Cell Culture Conditions Check_Reagent->Check_Cells Dose_Response Perform Dose-Response & Time-Course Check_Cells->Dose_Response Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Autophagy_Flux Assess Autophagy Pathway (e.g., LC3-II levels) Target_Engagement->Autophagy_Flux Ubiquitination Check for K63-linked Polyubiquitination Autophagy_Flux->Ubiquitination Success Degradation Observed Ubiquitination->Success

Caption: Troubleshooting workflow for poor this compound performance.

References

Validation & Comparative

Validating Autac1-Mediated Degradation of MetAP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block a protein's function, degraders eliminate the target protein entirely. Methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis and cell proliferation, has been a target for both major TPD strategies: Proteolysis-Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTACs).

This guide provides an objective comparison of Autac1, an AUTAC designed to degrade MetAP2, with the alternative PROTAC-based approach. We present supporting data, detailed experimental protocols for validation, and workflow diagrams to assist researchers in rigorously assessing this compound-mediated degradation.

Section 1: Comparison of Degradation Platforms for MetAP2

The primary distinction between AUTACs and PROTACs lies in the cellular machinery they hijack to induce protein degradation.

  • AUTACs (e.g., this compound) utilize the autophagy-lysosome pathway . This compound is a bifunctional molecule composed of a ligand that binds to MetAP2 (a fumagillol moiety) and a degradation tag (p-Fluorobenzyl Guanine or FBnG). This tag induces K63-linked polyubiquitination on MetAP2, marking it for recognition by the autophagy receptor p62/SQSTM1. The entire complex is then engulfed by an autophagosome, which fuses with a lysosome for degradation.

  • PROTACs harness the ubiquitin-proteasome system (UPS) . The first-ever PROTAC, "Protac-1," was designed to degrade MetAP2. It consisted of a ligand for MetAP2 (ovalicin) and a peptide that recruits the SCFβ-TRCP E3 ubiquitin ligase. This proximity results in K48-linked polyubiquitination of MetAP2, targeting it for destruction by the 26S proteasome.

AUTAC1_Pathway cluster_cell Cytoplasm MetAP2 MetAP2 Complex MetAP2-Autac1 Complex MetAP2->Complex This compound This compound (Fumagillol-Linker-FBnG) This compound->Complex K63 K63-linked Polyubiquitination Complex->K63 Induces Ub Ubiquitin Ub->K63 p62 p62/SQSTM1 Receptor K63->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Delivers to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degraded Degraded MetAP2 Fragments Lysosome->Degraded Degrades

Caption: this compound-mediated degradation pathway of MetAP2.[1]
Performance Comparison: AUTAC vs. PROTAC for MetAP2

Quantitative assessment of a degrader's efficiency relies on two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][2] While direct, side-by-side comparisons are limited in published literature, the following table summarizes the available data.

FeatureThis compound (AUTAC)Protac-1 (PROTAC)
Degradation Pathway Autophagy-LysosomeUbiquitin-Proteasome
Ubiquitination Type K63-linkedPrimarily K48-linked
Recruited Machinery p62/SQSTM1 Autophagy ReceptorSCFβ-TRCP E3 Ligase
Reported Efficacy Silences endogenous MetAP2 in HeLa cells; ~80% degradation at >1 µM.Induces ubiquitination and degradation in cell-free Xenopus egg extracts.
Cellular Compartment Can degrade cytosolic proteins and entire organelles (mitophagy).Primarily degrades soluble cytosolic and nuclear proteins.
Potential Advantages Can target protein aggregates and organelles; may overcome proteasome resistance.Generally more potent (lower DC50 values) and faster kinetics reported for modern PROTACs.

Section 2: Experimental Validation Workflow

A multi-faceted approach is crucial to robustly validate this compound's mechanism of action. The following workflow outlines the key experiments required to confirm on-target degradation via the autophagy pathway.

Validation_Workflow cluster_workflow Validation of this compound-Mediated MetAP2 Degradation A 1. Cell Culture & Treatment (e.g., HeLa cells) - Dose-response of this compound - Time-course analysis B 2. Confirm Degradation (Western Blot) - Quantify MetAP2 levels - Determine DC50 and Dmax A->B C 3. Confirm Pathway (Lysosomal Inhibition Assay) - Treat with Bafilomycin A1 - Observe MetAP2 rescue B->C D 4. Confirm Mechanism (Ubiquitination & Interaction) - K63-Ubiquitination Assay - MetAP2/p62 Co-IP C->D E 5. Data Analysis & Conclusion - Synthesize results - Validate this compound MoA D->E

Caption: Experimental workflow for validating this compound activity.

Experimental Protocols

Protocol 1: Western Blot for MetAP2 Degradation

This protocol is used to quantify the reduction in MetAP2 protein levels following this compound treatment and to determine the DC50 and Dmax values.

A. Cell Lysis

  • Culture HeLa cells to 70-80% confluency in 6-well plates.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24 hours.

  • Aspirate media and wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

B. SDS-PAGE and Transfer

  • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load samples onto a 4-12% Bis-Tris protein gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

C. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MetAP2 (e.g., Rabbit pAb) overnight at 4°C with gentle rocking. Use a loading control antibody (e.g., β-actin or GAPDH) on the same blot.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

D. Data Analysis

  • Quantify the band intensity for MetAP2 and the loading control using densitometry software.

  • Normalize the MetAP2 signal to the loading control for each lane.

  • Calculate the percentage of MetAP2 remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the log of this compound concentration and fit a dose-response curve to determine DC50 and Dmax values.

Protocol 2: Lysosomal Inhibition Assay

This assay confirms that MetAP2 degradation is dependent on the autophagy-lysosome pathway. Inhibition of lysosomal function should "rescue" the protein from degradation, leading to its accumulation.

  • Culture and seed HeLa cells as described in Protocol 1.

  • Pre-treat a set of wells with a lysosomal inhibitor, such as 50 nM Bafilomycin A1 (BafA1), for 2-4 hours.

  • Add this compound at a concentration known to cause significant degradation (e.g., 10 µM) to both BafA1-pre-treated and non-pre-treated wells. Include appropriate vehicle controls.

  • Incubate for an additional 6-24 hours.

  • Harvest cell lysates and perform Western blotting for MetAP2 as detailed in Protocol 1.

  • Expected Outcome: In the absence of BafA1, this compound will reduce MetAP2 levels. In the presence of BafA1, this compound-mediated degradation of MetAP2 will be blocked, resulting in protein levels similar to or higher than the control. As a positive control for autophagic flux inhibition, the lipidated form of LC3 (LC3-II) should accumulate in all BafA1-treated samples.

Protocol 3: K63-Linked Ubiquitination & p62 Co-Immunoprecipitation (Co-IP)

This protocol validates the mechanism of action by demonstrating that this compound induces K63-linked polyubiquitination of MetAP2 and its subsequent interaction with the autophagy receptor p62.

A. Cell Treatment and Lysis

  • Culture cells in 10 cm dishes and treat with this compound (e.g., 10 µM) and a proteasome inhibitor (e.g., 10 µM MG132 to allow ubiquitinated species to accumulate) for 4-6 hours.

  • Lyse cells in a non-denaturing Co-IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).

B. Immunoprecipitation

  • Pre-clear the lysate by adding Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate 1-2 mg of pre-cleared lysate with an anti-MetAP2 antibody overnight at 4°C.

  • Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

C. Immunodetection

  • Perform Western blotting on the eluted samples as described in Protocol 1.

  • Probe separate membranes with the following primary antibodies:

    • Anti-p62/SQSTM1 antibody: To detect the interaction between MetAP2 and the autophagy receptor.

    • Anti-K63 Linkage-Specific Ubiquitin antibody: To detect the specific type of polyubiquitin chain on the immunoprecipitated MetAP2.

    • Anti-MetAP2 antibody: To confirm the successful immunoprecipitation of the target protein.

  • Expected Outcome: In this compound-treated samples, the Western blot of the MetAP2 immunoprecipitate should show strong bands when probed for both p62 and K63-linked ubiquitin, confirming the formation of the MetAP2-p62 complex and the specific ubiquitination pattern induced by the AUTAC.

References

A Comparative Guide for Researchers: Autac1 vs. MetAP2 Inhibitors like Fumagillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of targeted therapeutic agents is paramount. This guide provides a detailed, objective comparison between Autac1, a novel autophagy-targeting chimera (AUTAC), and traditional Methionine Aminopeptidase 2 (MetAP2) inhibitors, such as fumagillin. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key assays to facilitate further research.

Mechanism of Action: A Tale of Two Strategies

While both this compound and fumagillin target the same protein, MetAP2, they employ fundamentally different strategies to modulate its function. Fumagillin acts as a direct inhibitor, while this compound leverages the cell's own machinery to eliminate the target protein entirely.

MetAP2 Inhibitors (e.g., Fumagillin): Fumagillin and its synthetic analogs are irreversible inhibitors of MetAP2.[1][2] They form a covalent bond with a histidine residue in the active site of the enzyme, leading to its permanent inactivation.[1] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function. By inhibiting MetAP2, fumagillin disrupts downstream processes, including angiogenesis, making it a potential therapeutic agent for cancer and other diseases characterized by excessive blood vessel formation.[1]

This compound (MetAP2-targeting AUTAC): this compound is a heterobifunctional molecule designed to induce the degradation of MetAP2 through autophagy. It consists of two key components: a "warhead" that specifically binds to the target protein (in this case, a fumagillol moiety for MetAP2) and a "degradation tag" (a p-Fluorobenzyl Guanine, or FBnG, moiety). The fumagillol part of this compound binds to MetAP2, and the FBnG tag mimics S-guanylation, a post-translational modification that triggers K63-linked polyubiquitination of the target protein. This ubiquitination serves as a signal for recognition by autophagy receptors, such as p62/SQSTM1, which then deliver the entire this compound-MetAP2 complex to the autophagosome for lysosomal degradation.

cluster_0 Fumagillin (MetAP2 Inhibitor) cluster_1 This compound (AUTAC) Fumagillin Fumagillin MetAP2_Inhibitor MetAP2 (Active) Fumagillin->MetAP2_Inhibitor Covalent Binding Inactive_MetAP2 MetAP2 (Inactive) MetAP2_Inhibitor->Inactive_MetAP2 Downstream_Effects_Inhibitor Inhibition of Angiogenesis, etc. Inactive_MetAP2->Downstream_Effects_Inhibitor This compound This compound (Fumagillol-FBnG) MetAP2_AUTAC MetAP2 This compound->MetAP2_AUTAC Binding Complex This compound-MetAP2 Complex MetAP2_AUTAC->Complex Ubiquitination K63-linked Polyubiquitination Complex->Ubiquitination p62 p62/SQSTM1 Ubiquitination->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Delivery Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation MetAP2 Degradation Lysosome->Degradation

Figure 1. Mechanisms of Action: Fumagillin vs. This compound.

Performance and Efficacy: A Data-Driven Comparison

Direct, head-to-head comparative studies of this compound and fumagillin are limited in publicly available literature. However, we can infer their potential relative performance based on data from individual studies.

ParameterThis compoundFumagillin & AnalogsReferences
Mechanism Induces MetAP2 degradation via autophagyIrreversibly inhibits MetAP2 enzymatic activity
Efficacy Metric DC50 (Degradation Concentration)IC50 (Inhibitory Concentration)-
Reported Efficacy Silences endogenous MetAP2 in HeLa cells (1-100 µM, 24h)Amebicidal IC50: 1.15 ± 0.03 µM (biotinylated fumagillin)
Selectivity Dependent on the warhead's specificity for MetAP2Can inhibit other enzymes at higher concentrations-
Potential Advantages Potential for higher selectivity and overcoming inhibitor resistance; targets entire protein, not just active siteWell-characterized, potent inhibitor-
Potential Disadvantages Larger molecule, potential for different pharmacokinetic propertiesOff-target effects and potential for toxicity

Experimental Protocols

To facilitate further comparative research, this section provides detailed protocols for key in vitro assays.

Western Blot for MetAP2 Degradation

This protocol is essential for quantifying the degradation of MetAP2 induced by this compound.

Objective: To determine the concentration- and time-dependent degradation of MetAP2 in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa)

  • This compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MetAP2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations for various time points. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies against MetAP2 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control. Calculate the percentage of MetAP2 degradation relative to the vehicle control to determine the DC50 value.

MetAP2 Enzyme Activity Assay

This assay is crucial for determining the inhibitory potential of fumagillin and its analogs.

Objective: To measure the enzymatic activity of MetAP2 in the presence of inhibitors.

Materials:

  • Recombinant human MetAP2

  • Fluorogenic MetAP2 substrate (e.g., Met-AMC)

  • Dipeptidyl peptidase IV (DPPIV) for coupled-enzyme assay

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)

  • Test compounds (fumagillin) and DMSO

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant MetAP2, and DPPIV.

  • Inhibitor Addition: Add the diluted test compounds to the wells and incubate for a predefined period.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation, 440 nm emission for Met-AMC).

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the anti-angiogenic effects of both this compound and fumagillin.

Objective: To evaluate the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • Test compounds (this compound, fumagillin)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the desired concentrations of the test compounds.

  • Incubation: Seed the HUVEC suspension onto the solidified basement membrane matrix. Incubate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Cell Proliferation Assay (MTT Assay)

This assay measures the impact of the compounds on cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effects of this compound and fumagillin.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 96-well plate

  • Test compounds (this compound, fumagillin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 values.

cluster_0 Comparative Experimental Workflow cluster_1 In Vitro Assays cluster_2 Data Analysis start Start: Prepare Test Compounds (this compound & Fumagillin) enzymatic MetAP2 Enzyme Activity Assay start->enzymatic degradation MetAP2 Degradation (Western Blot) start->degradation proliferation Cell Proliferation (MTT Assay) start->proliferation angiogenesis Angiogenesis (Tube Formation) start->angiogenesis ic50 Determine IC50 (Fumagillin) enzymatic->ic50 dc50 Determine DC50 (this compound) degradation->dc50 viability Assess Cytotoxicity (IC50/GI50) proliferation->viability anti_angio Quantify Anti-Angiogenic Effect angiogenesis->anti_angio comparison Comparative Analysis: Efficacy, Potency, Selectivity, Toxicity ic50->comparison dc50->comparison viability->comparison anti_angio->comparison

Figure 2. Workflow for comparing this compound and Fumagillin.

Conclusion

This compound and fumagillin represent two distinct and compelling approaches to targeting MetAP2. Fumagillin's direct enzymatic inhibition is a well-established mechanism, while this compound's targeted degradation via autophagy offers a novel strategy with the potential for improved selectivity and the ability to overcome resistance mechanisms associated with traditional inhibitors. The choice between these modalities will depend on the specific therapeutic context, including the desired pharmacological profile and the potential for off-target effects. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these two classes of molecules.

References

A Comparative Analysis of Autac1 and Autac2 Efficacy in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Autac1 and Autac2, two pioneering molecules in the field of autophagy-targeting chimeras (AUTACs), reveals distinct efficacy profiles in the degradation of their respective protein targets, MetAP2 and FKBP12. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies for researchers in drug development and cellular biology.

Autophagy-targeting chimeras are innovative bifunctional molecules designed to hijack the cell's natural autophagic process to selectively eliminate target proteins. This compound and Autac2 are seminal examples of this technology, each comprising a ligand that binds to a specific target protein and a guanine derivative that acts as a degradation tag, marking the protein for autophagic clearance.

Quantitative Efficacy Comparison

Experimental data from studies in HeLa cells demonstrate that both this compound and Autac2 effectively induce the degradation of their target proteins. However, their potency and optimal concentrations differ.

FeatureThis compoundAutac2
Target Protein Methionine aminopeptidase 2 (MetAP2)FK506-binding protein 12 (FKBP12)
Cell Line HeLaHeLa
Effective Concentration Range 1 - 100 µMSignificant silencing at 10 µM
Maximum Degradation ~80%~80%
Incubation Time 24 hours24 hours

Table 1: Summary of this compound and Autac2 Efficacy Data.

It is noteworthy that a second-generation Autac2 (2G-AUTAC2) has been developed with a reported 100-fold increase in degradation activity compared to the first-generation Autac2, highlighting the potential for further optimization of this platform.

Mechanism of Action: The AUTAC Signaling Pathway

Autac molecules function by inducing K63-linked polyubiquitination of the target protein, a signal for selective autophagy. This process is distinct from the K48-linked ubiquitination that targets proteins for proteasomal degradation.

AUTAC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Autac Autac Autac_in Autac Autac->Autac_in Cellular Uptake Ternary_Complex Autac-Target Complex Autac_in->Ternary_Complex Target_Protein Target Protein (e.g., MetAP2, FKBP12) Target_Protein->Ternary_Complex K63_Ub K63-linked Polyubiquitination Ternary_Complex->K63_Ub Autophagosome Autophagosome K63_Ub->Autophagosome Recognition & Engulfment Degradation Protein Degradation Autophagosome->Degradation Lysosome Lysosome Lysosome->Degradation Fusion

AUTAC Signaling Pathway

Experimental Protocols

The following is a detailed methodology for assessing the efficacy of this compound and Autac2 in degrading their target proteins via Western Blot analysis.

1. Cell Culture and Treatment:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • This compound or Autac2 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • The stock solution is diluted in culture medium to the desired final concentrations (e.g., for this compound: 1, 10, 50, 100 µM; for Autac2: 1, 5, 10, 20 µM). A vehicle control (DMSO) is also prepared.

  • The culture medium is replaced with the medium containing the Autac compounds or vehicle control, and the cells are incubated for 24 hours.

2. Cell Lysis and Protein Quantification:

  • After incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the total protein is collected.

  • The protein concentration of each lysate is determined using a BCA protein assay kit.

3. Western Blot Analysis:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C.

  • The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies specific for MetAP2, FKBP12, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • The membrane is washed three times with TBST.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Experimental_Workflow A 1. Cell Culture (HeLa cells) B 2. Treatment (this compound/Autac2 or Vehicle) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Detection & Analysis G->H

Western Blot Workflow

This comprehensive guide provides a foundation for researchers to understand and compare the efficacy of this compound and Autac2. The provided experimental protocols offer a detailed framework for the replication and extension of these findings in the pursuit of novel therapeutics based on targeted protein degradation.

Validating Autac1's Autophagy-Dependent Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Autophagy-Targeting Chimeras (AUTACs) have emerged as a powerful modality for the selective clearance of cytosolic proteins and organelles. Autac1, a first-in-class AUTAC, is designed to degrade the target protein Methionine Aminopeptidase 2 (MetAP2) by hijacking the cellular autophagy machinery. This guide provides a comprehensive comparison of this compound's mechanism, validated through the use of autophagy inhibitors, and presents supporting experimental data and protocols for researchers in drug development and cell biology.

This compound-Mediated Degradation of MetAP2 is Dependent on Autophagy

The fundamental mechanism of this compound relies on its bifunctional nature: one end binds to MetAP2, and the other recruits the autophagy pathway to engulf and degrade the target protein. To validate this proposed mechanism, experiments utilizing well-characterized inhibitors of autophagy are essential. The data presented below, derived from studies on this compound, demonstrates that its degradative activity is indeed contingent on a functional autophagy-lysosome pathway.

In these experiments, HeLa cells were treated with this compound in the presence or absence of autophagy inhibitors. The levels of MetAP2 were then quantified by Western blot analysis. The results clearly show that while this compound alone leads to a significant reduction in MetAP2 levels, this degradation is substantially rescued when autophagy is blocked.

Treatment ConditionTarget ProteinConcentrationDuration (hours)% MetAP2 Degradation (normalized to control)
This compound MetAP210 µM24~80%
This compound + Bafilomycin A1 MetAP210 µM (this compound), 100 nM (Baf A1)24Degradation inhibited
This compound + Chloroquine MetAP210 µM (this compound), 50 µM (CQ)24Degradation inhibited

This table summarizes the key findings on the validation of this compound's mechanism using autophagy inhibitors. Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes, a critical step for their degradative function. Chloroquine is a lysosomotropic agent that raises the lysosomal pH, thereby inhibiting the activity of lysosomal hydrolases.

Comparison with Alternative Autophagy-Inducing Compounds

To contextualize the performance of this compound, it is useful to compare its targeted degradation approach with other molecules that modulate autophagy.

CompoundMechanism of ActionTarget Specificity% Target Degradation (Example)
This compound Targeted degradation via K63-polyubiquitination and p62-mediated selective autophagySpecific for MetAP2~80% of MetAP2 at 10 µM
Autac2 Targeted degradation via K63-polyubiquitination and p62-mediated selective autophagySpecific for FKBP12~80% of FKBP12
Rapamycin Non-selective autophagy induction via mTOR inhibitionNon-specificVariable, induces bulk autophagy
Torin 1 Non-selective autophagy induction via mTOR inhibitionNon-specificVariable, induces bulk autophagy

This table provides a comparative overview of this compound with another AUTAC (Autac2) and non-selective autophagy inducers. While compounds like Rapamycin and Torin 1 upregulate the overall process of autophagy, they lack the target specificity inherent to the AUTAC platform.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Western Blot Analysis of MetAP2 Degradation

1. Cell Culture and Treatment:

  • HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells were treated with 10 µM this compound, with or without co-treatment with 100 nM Bafilomycin A1 or 50 µM Chloroquine, for 24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates were collected and centrifuged at 14,000 rpm for 15 minutes at 4°C.

  • The supernatant was collected, and the protein concentration was determined using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein (20-30 µg) were resolved on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with a primary antibody against MetAP2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.

Immunofluorescence Analysis of Autophagy Induction

1. Cell Culture and Treatment:

  • HeLa cells were grown on glass coverslips in 24-well plates.

  • Cells were treated with this compound as described above.

2. Fixation and Permeabilization:

  • After treatment, cells were washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • The cells were then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • The cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Cells were then incubated with a primary antibody against an autophagy marker, such as LC3, overnight at 4°C.

  • After washing, the cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • The coverslips were mounted on glass slides using a mounting medium containing DAPI for nuclear staining.

4. Microscopy and Image Analysis:

  • Images were acquired using a confocal or fluorescence microscope.

  • The formation of LC3 puncta, a hallmark of autophagosome formation, was quantified to assess the level of autophagy induction.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for its validation.

Autac1_Mechanism This compound This compound (Fumagillol-Linker-Guanine) Ternary_Complex This compound:MetAP2 Complex This compound->Ternary_Complex MetAP2 MetAP2 (Target Protein) MetAP2->Ternary_Complex K63_Ub K63-linked Polyubiquitination Ternary_Complex->K63_Ub Induces p62 p62/SQSTM1 (Autophagy Receptor) K63_Ub->p62 Recruits Autophagosome Autophagosome Formation p62->Autophagosome Initiates Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Degradation of MetAP2 Autolysosome->Degradation Inhibitor Autophagy Inhibitors (Bafilomycin A1, Chloroquine) Inhibitor->Lysosome Blocks Fusion & Acidification

Caption: Proposed signaling pathway of this compound-mediated MetAP2 degradation.

Validation_Workflow Start Start: Hypothesis This compound degrades MetAP2 via autophagy Cell_Culture Culture HeLa Cells Start->Cell_Culture Treatment Treat cells with: 1. Vehicle Control 2. This compound 3. This compound + Autophagy Inhibitor Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot for MetAP2 and Loading Control Lysis->Western_Blot Analysis Densitometry Analysis: Quantify MetAP2 levels Western_Blot->Analysis Conclusion Conclusion: This compound-mediated degradation is blocked by inhibitors, confirming autophagy dependence. Analysis->Conclusion

Caption: Experimental workflow for validating this compound's mechanism.

Introduction to Autac1 and the Imperative of Off-Target Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Off-Target Analysis Strategies for Autac1 Treatment

For researchers and drug development professionals advancing targeted protein degradation strategies, a thorough understanding of off-target effects is paramount for ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of this compound, an autophagy-targeting chimera (AUTAC), with alternative approaches and outlines a comprehensive experimental framework for its off-target assessment.

This compound is a bifunctional molecule designed to specifically degrade the target protein Methionine Aminopeptidase 2 (MetAP2) through the autophagy-lysosome pathway. It consists of a fumagillol moiety, which covalently binds to MetAP2, and a p-Fluorobenzyl Guanine (FBnG) tag that recruits the autophagy machinery[1]. This targeted degradation approach offers a promising therapeutic modality. However, like other targeted protein degraders such as PROTACs, the potential for off-target activity remains a critical concern that necessitates rigorous evaluation[2][3]. Off-target effects can lead to unforeseen toxicities and confound the interpretation of experimental results[4].

Comparison with Alternative MetAP2-Targeting Strategies

The primary alternatives to this compound for targeting MetAP2 include small molecule inhibitors and other protein degradation technologies.

FeatureThis compound (AUTAC)Fumagillin & Analogs (e.g., TNP-470)MetAP2-targeting PROTACs
Mechanism of Action Induces autophagy-mediated degradation of MetAP2[1].Covalently inhibit the enzymatic activity of MetAP2.Induce proteasome-mediated degradation of MetAP2.
Known Off-Target Concerns Potential for off-target effects of the fumagillol warhead and the autophagy-inducing tag. Fumagillol is known to have MetAP2-independent effects on angiogenesis.Fumagillin and its analogs have known side effects, and their toxicity is not solely attributed to MetAP2 inhibition.Off-target degradation of proteins structurally similar to MetAP2 or unintended interactions of the E3 ligase-recruiting element.
Reported Selectivity Designed for high specificity due to the dual-component nature. However, comprehensive public data on its selectivity is limited.Varying degrees of selectivity, with some analogs showing improved profiles over the parent compound.Selectivity is dependent on the specificity of the target binder and the E3 ligase recruiter.

Recommended Experimental Protocols for Off-Target Analysis of this compound

Given the limited publicly available off-target data for this compound, this section outlines a robust, multi-pronged approach for a comprehensive off-target analysis, based on established methodologies for similar compounds.

Kinase Profiling

Although this compound is not a kinase inhibitor, the fumagillol component could potentially interact with kinase active sites. A broad kinase panel screening is a crucial first step to identify any such off-target interactions.

Experimental Protocol: In Vitro Kinase Assay Panel

This protocol is adapted from standard radiometric kinase profiling assays.

  • Materials:

    • A broad panel of purified, active kinases (e.g., >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the appropriate amount of each specific kinase to its designated well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

    • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Global Proteomics Analysis

Mass spectrometry-based proteomics provides an unbiased view of changes in the cellular proteome upon this compound treatment, enabling the identification of unintended protein degradation or expression changes.

Experimental Protocol: Quantitative Mass Spectrometry for Off-Target Proteome Analysis

This protocol outlines a general workflow for a label-free quantitative proteomics experiment.

  • Materials:

    • Cell line of interest (e.g., HeLa cells, as used in initial this compound studies).

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • DTT, iodoacetamide.

    • Trypsin (mass spectrometry grade).

    • Solid-phase extraction (SPE) cartridges for peptide desalting.

    • LC-MS/MS system (e.g., Orbitrap).

  • Procedure:

    • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations and time points, including a vehicle control (DMSO).

    • Cell Lysis and Protein Extraction: Harvest and wash the cells. Lyse the cells in lysis buffer and collect the supernatant containing the proteome.

    • Protein Quantification: Determine the protein concentration using a BCA assay.

    • Protein Digestion:

      • Take a fixed amount of protein (e.g., 50 µg) from each sample.

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest the proteins into peptides overnight with trypsin.

    • Peptide Desalting: Desalt the peptide samples using SPE cartridges.

    • LC-MS/MS Analysis: Analyze the desalted peptides on an LC-MS/MS system. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

    • Data Analysis:

      • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides and proteins from the raw mass spectrometry data.

      • Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.

Transcriptomics Analysis (RNA-Seq)

RNA-sequencing can reveal off-target effects at the transcript level, which may not immediately manifest as changes in protein levels but can indicate pathway dysregulation.

Experimental Protocol: RNA-Sequencing for Off-Target Transcriptome Analysis

This protocol provides a general workflow for an RNA-seq experiment.

  • Materials:

    • Cell line of interest.

    • This compound.

    • TRIzol or other RNA extraction reagent.

    • RNA purification kit (e.g., RNeasy).

    • DNase I.

    • RNA quality assessment tool (e.g., Bioanalyzer).

    • mRNA isolation kit (poly-A selection) or ribosomal RNA depletion kit.

    • cDNA synthesis kit.

    • Library preparation kit for next-generation sequencing (NGS).

    • NGS platform (e.g., Illumina).

  • Procedure:

    • Cell Culture and Treatment: Treat cells with this compound and a vehicle control as in the proteomics experiment.

    • RNA Extraction: Harvest cells and extract total RNA using TRIzol, followed by purification with an RNA purification kit.

    • RNA Quality Control: Assess the quantity and quality of the extracted RNA.

    • Library Preparation:

      • Isolate mRNA or deplete ribosomal RNA.

      • Fragment the RNA.

      • Synthesize first and second-strand cDNA.

      • Perform end-repair, A-tailing, and adapter ligation.

      • Amplify the library by PCR.

    • Sequencing: Sequence the prepared libraries on an NGS platform.

    • Data Analysis:

      • Perform quality control of the raw sequencing reads.

      • Align the reads to a reference genome.

      • Quantify gene expression levels.

      • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

      • Perform pathway analysis to understand the biological implications of the observed transcriptional changes.

Visualizations

Signaling Pathway of this compound-Mediated Degradation

Autac1_Mechanism cluster_cell Cell This compound This compound Autac1_MetAP2 This compound-MetAP2 Complex This compound->Autac1_MetAP2 Binds MetAP2 MetAP2 (Target Protein) MetAP2->Autac1_MetAP2 K63_polyUb K63-linked Polyubiquitination Autac1_MetAP2->K63_polyUb Induces Ub Ubiquitin Ub->K63_polyUb p62 p62/SQSTM1 (Autophagy Receptor) K63_polyUb->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation of MetAP2 Lysosome->Degradation Off_Target_Workflow cluster_workflow Comprehensive Off-Target Analysis Workflow cluster_assays Parallel Assays start This compound Treatment of Cells Kinase_Profiling Kinase Profiling (In Vitro) start->Kinase_Profiling Proteomics Global Proteomics (LC-MS/MS) start->Proteomics Transcriptomics Transcriptomics (RNA-Seq) start->Transcriptomics Data_Analysis Data Integration and Analysis Kinase_Profiling->Data_Analysis Proteomics->Data_Analysis Transcriptomics->Data_Analysis Hit_Validation Hit Validation (e.g., Western Blot, qPCR) Data_Analysis->Hit_Validation Off_Target_Profile Comprehensive Off-Target Profile Hit_Validation->Off_Target_Profile

References

A Comparative Guide to AUTACs and Other Targeted Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2][3][4] This approach utilizes the cell's own disposal machinery to eliminate specific proteins. This guide provides a detailed comparison of Autophagy-Targeting Chimeras (AUTACs) with other prominent TPD technologies, including PROTACs, LYTACs, and Molecular Glues, focusing on their mechanisms, target scope, and data-driven performance.

Mechanisms of Action: A Fork in the Degradation Pathway

TPD technologies primarily hijack one of two major cellular degradation pathways: the Ubiquitin-Proteasome System (UPS) or the Autophagy-Lysosome Pathway (ALP).[1]

  • PROTACs & Molecular Glues (UPS-based): Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase. This proximity leads to the tagging of the POI with K48-linked polyubiquitin chains, marking it for destruction by the proteasome. Molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, also resulting in proteasomal degradation.

  • AUTACs & LYTACs (Lysosome-based): Autophagy-Targeting Chimeras (AUTACs) also induce ubiquitination but of a different kind. They trigger K63-linked polyubiquitination on the POI. This type of ubiquitin chain is recognized by autophagy receptors like p62, leading to the engulfment of the target by an autophagosome, which then fuses with a lysosome for degradation. Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-bound proteins by linking them to cell-surface lysosome-targeting receptors, which mediate their internalization and delivery to the lysosome.

Diagram: Mechanisms of Major TPD Technologies

The following diagrams illustrate the distinct pathways utilized by PROTACs and AUTACs.

TPD_Mechanisms cluster_PROTAC PROTAC Pathway (UPS) cluster_AUTAC AUTAC Pathway (Autophagy) PROTAC PROTAC Ternary1 POI-PROTAC-E3 Ternary Complex PROTAC->Ternary1 POI1 Target Protein (POI) POI1->Ternary1 E3 E3 Ligase E3->Ternary1 Ub Ubiquitin (K48-linked) Ternary1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded1 Proteasome->Degraded1 Degradation AUTAC AUTAC POI2 Target Protein or Organelle AUTAC->POI2 K63_Ub K63-linked Polyubiquitin POI2->K63_Ub   S-guanylation mimicry   & Ubiquitination p62 p62 Receptor K63_Ub->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autophagosome->Lysosome Fusion Degraded2 Lysosome->Degraded2 Degradation

Caption: Comparative mechanisms of PROTAC and AUTAC technologies.

Comparative Analysis of TPD Technologies

The choice of a TPD technology depends heavily on the nature of the target protein, its subcellular location, and the desired therapeutic outcome.

FeaturePROTAC AUTAC LYTAC Molecular Glue
Degradation Pathway Ubiquitin-Proteasome System (UPS)Autophagy-Lysosome Pathway (ALP)Endosome-Lysosome PathwayUbiquitin-Proteasome System (UPS)
Primary Targets Intracellular soluble proteinsCytosolic proteins, protein aggregates, and organelles (e.g., mitochondria)Extracellular and cell membrane proteinsIntracellular proteins (often nuclear)
Mechanism Induces K48-linked polyubiquitination via E3 ligase recruitment.Mimics S-guanylation to induce K63-linked polyubiquitination and p62 receptor recognition.Binds target and a lysosome-targeting receptor (e.g., CI-M6PR) for endocytosis.Induces/stabilizes interaction between E3 ligase and a "neosubstrate" target.
Key Advantage Mature technology with several candidates in clinical trials.Can degrade larger structures like protein aggregates and organelles, which are resistant to proteasomes.Unlocks ~40% of the proteome (extracellular/membrane) that is inaccessible to other TPDs.Small molecular weight, often leading to better "drug-like" properties (e.g., cell permeability).
Key Limitation Generally ineffective against non-protein targets, aggregates, and extracellular proteins.A newer modality; the mechanism of K63 ubiquitination induction is still being fully elucidated.Large molecular size (often antibody-based), which can present delivery and manufacturing challenges.Discovery is often serendipitous, making rational design challenging.
Example Molecules ARV-110 (targets Androgen Receptor), BTK Degraders (e.g., NX-2127)AUTAC1 (targets MetAP2), AUTAC2 (targets FKBP12), AUTAC4 (mitochondria-targeted)Antibody-drug conjugates targeting EGFR, PD-1, etc.Lenalidomide/Pomalidomide (degrade IKZF1/3), Indisulam (degrades RBM39)

Quantitative Performance Data

Direct head-to-head comparisons are emerging. The key metrics for evaluating degraders are DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

DegraderTargetCell LineDC50DmaxTechnology
PROTACs
PROTAC (Ibrutinib-based)BTKHBL16.3 nM>90%PROTAC
PROTAC (ABT263-based)BCL-XLMOLT-463 nM90.8%PROTAC
PROTAC (OTX015-based)BRD4Namalwa< 1 nM>90%PROTAC
AUTACs
AUTAC2FKBP12HeLa~10 µMSignificant silencingAUTAC
2G-AUTAC2FKBP12HeLaSub-µM range>100-fold improvement over 1GAUTAC
GPX4-AUTACGPX4--Effective degradationAUTAC
BRD4 degrader-5BRD4-24.7 µM-Hydrophobic Tag (Autophagy-based)

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions. Second-generation AUTACs (2G-AUTACs) have shown significantly improved potency over initial compounds.

Experimental Protocols & Workflows

Evaluating a novel degrader requires a cascade of assays to confirm its mechanism of action and efficacy.

Diagram: General Experimental Workflow for TPD Evaluation

TPD_Workflow cluster_workflow TPD Candidate Evaluation Workflow start Design & Synthesize Degrader Molecule binding Step 1: Confirm Target Engagement (Binding Assays) start->binding ternary Step 2: Assess Ternary Complex Formation (PROTACs/Glues) binding->ternary TR-FRET, FP, ITC ub Step 3: Measure Target Ubiquitination (Western Blot / MS) ternary->ub degradation Step 4: Quantify Protein Degradation (Western Blot / Immunoassay) ub->degradation WB for Ub, IP downstream Step 5: Analyze Downstream Effects (Phenotypic Assays) degradation->downstream DC50/Dmax determination off_target Step 6: Profile Selectivity (Proteomics) downstream->off_target Viability, Apoptosis end Lead Optimization off_target->end TMT-MS

Caption: A stepwise workflow for the evaluation of TPD molecules.

A. Protocol: Western Blot for Protein Degradation Quantification

This is the most common method to determine DC50 and Dmax.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MOLT-4) at a desired density. Allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.

B. Protocol: Confocal Microscopy for Autophagy Visualization (for AUTACs)

This method helps confirm the engagement of the autophagy pathway.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with the AUTAC compound, a negative control, and a positive control (e.g., rapamycin).

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 1% BSA).

    • Incubate with primary antibodies against the target protein and an autophagy marker (e.g., LC3 or p62).

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount coverslips onto slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Analyze the images for the formation of LC3 puncta (a hallmark of autophagosome formation) and the co-localization of the target protein with LC3 or p62, which indicates its recruitment into autophagosomes.

Conclusion

AUTAC technology significantly expands the landscape of targeted protein degradation by harnessing the autophagy-lysosome pathway. This allows it to address targets that are intractable for proteasome-based degraders like PROTACs and molecular glues, most notably protein aggregates and entire organelles. While PROTACs are more clinically advanced for soluble intracellular proteins, and LYTACs uniquely address the extracellular proteome, AUTACs provide a powerful and complementary tool. The ongoing development of more potent, second-generation AUTACs highlights the growing potential of this modality to treat a wide range of diseases, including those characterized by protein aggregation or mitochondrial dysfunction. The choice of technology is target-dependent, and a multi-faceted evaluation employing robust biochemical and cell-based assays is critical for the successful development of any TPD therapeutic.

References

Comparative Analysis of Autac1 in Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Autac1, an autophagy-targeting chimera (AUTAC), in the context of various cancer models. While direct comparative data for this compound across a wide range of cancer types remains limited in publicly available literature, this document synthesizes the existing information on this compound and places it in the broader context of AUTAC technology and methionine aminopeptidase 2 (MetAP2) inhibition in oncology.

Executive Summary

This compound is a novel small molecule designed to specifically degrade MetAP2, a protein implicated in angiogenesis and cancer cell proliferation, by hijacking the cellular autophagy-lysosome pathway. This targeted protein degradation approach offers a promising alternative to traditional enzyme inhibition. This guide presents the currently available data on this compound's performance, compares it with other AUTACs and MetAP2 inhibitors, details relevant experimental protocols, and visualizes the key signaling pathways and mechanisms of action.

Data Presentation: Performance of this compound and Comparators

The following tables summarize the available quantitative data for this compound and provide a comparative look at other AUTAC molecules and MetAP2 inhibitors.

Table 1: In Vitro Performance of this compound in Cancer Cell Lines

CompoundTargetCancer ModelConcentrationEffectIncubation TimeSource
This compound MetAP2HeLa (Cervical Cancer)1-100 µMSilencing of endogenous MetAP224 hours[1][2]

Table 2: Comparative In Vitro Performance of Other AUTACs

CompoundTargetCancer Model(s)DC₅₀/IC₅₀EffectSource
SHP2 protein degrader-3SHP2HeLa, HepG2, LoVo, Huh-7DC₅₀ = 3.22 µM (HeLa), IC₅₀ = 5.59 µM (HeLa)Dose-dependent SHP2 degradation, induces apoptosis[3]
GPX4-AUTACGPX4Breast Cancer CellsNot SpecifiedInduces ferroptosis, potent anti-cancer activity[3]

Table 3: Comparative In Vivo Performance of an AUTAC Nanoparticle

CompoundTargetCancer ModelTreatmentEffectSource
Nano-AUTAC (GN)IDO4T1 Murine Breast Cancer (in vivo)Intravenous administrationSignificant tumor growth inhibition, degradation of IDO[4]

Note: This data is for a different AUTAC and is presented to illustrate the potential of the technology in in vivo settings.

Table 4: Performance of Other MetAP2 Inhibitors

CompoundCancer Model(s)IC₅₀EffectSource
A-800141Endothelial and various tumor cells<100 nMAntiproliferative, induces G1 cell cycle arrest
IDR-803, IDR-804, IDR-805, CKD-732HUVEC, SNU-398 (Hepatoma)~2.5 nM (HUVEC)Inhibition of cell growth, induction of apoptosis

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. However, based on the available information and general laboratory practices for similar compounds, the following methodologies can be outlined.

In Vitro MetAP2 Degradation Assay

Objective: To determine the efficacy of this compound in degrading MetAP2 in a specific cancer cell line.

Methodology:

  • Cell Culture: Culture the cancer cell line of interest (e.g., HeLa) in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for MetAP2.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Data Analysis: Quantify the band intensities using densitometry software. Compare the levels of MetAP2 in this compound-treated cells to the vehicle-treated control to determine the extent of degradation.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS, or a resazurin-based assay. Follow the manufacturer's instructions for the addition of the reagent and incubation.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice or NSG mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy. The excised tumors can be further analyzed by immunohistochemistry for MetAP2 levels or other relevant biomarkers.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and mechanisms relevant to this compound's function.

AUTAC1_Mechanism_of_Action cluster_0 This compound Structure cluster_1 Cellular Process This compound This compound MetAP2_Warhead MetAP2 Warhead (Fumagillol moiety) This compound->MetAP2_Warhead binds to Degradation_Tag Degradation Tag (Guanine derivative) This compound->Degradation_Tag contains MetAP2 MetAP2 Protein MetAP2_Warhead->MetAP2 Targets Autophagosome Autophagosome Degradation_Tag->Autophagosome Recruits MetAP2->Autophagosome Engulfed by Lysosome Lysosome Autophagosome->Lysosome Fuses with Degraded_Products Degraded Products Lysosome->Degraded_Products Degrades

Caption: Mechanism of this compound-mediated degradation of MetAP2.

Autophagy_Signaling_Pathways cluster_0 Regulatory Inputs cluster_1 Signaling Cascades cluster_2 Autophagy Process Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrient_Stress Nutrient/Energy Stress AMPK AMPK Nutrient_Stress->AMPK mTORC1 mTORC1 PI3K_AKT->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex AMPK->ULK1_Complex Autophagy Autophagy ULK1_Complex->Autophagy

Caption: Key signaling pathways regulating autophagy in cancer.

Experimental_Workflow_In_Vitro cluster_0 Endpoint Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response) start->treatment incubation Incubation (e.g., 24h) treatment->incubation western_blot Western Blot for MetAP2 Degradation incubation->western_blot viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay analysis Data Analysis (Degradation %, IC50) western_blot->analysis viability_assay->analysis end End analysis->end

Caption: General workflow for in vitro analysis of this compound.

Conclusion and Future Directions

This compound represents an innovative approach to cancer therapy by targeting MetAP2 for degradation through the autophagy pathway. The available data in HeLa cells demonstrates its ability to silence its intended target. However, a comprehensive understanding of its efficacy and potential across a broader range of cancer models is currently lacking in the public domain.

Future research should focus on:

  • Expanding In Vitro Studies: Evaluating the efficacy of this compound across a panel of cancer cell lines from different tissues (e.g., breast, lung, colon, prostate) to determine its spectrum of activity and identify potential biomarkers of sensitivity.

  • In Vivo Efficacy Studies: Conducting preclinical in vivo studies in various xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.

  • Comparative Analyses: Performing head-to-head comparisons of this compound with other MetAP2 inhibitors and standard-of-care chemotherapies in relevant cancer models.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms by which this compound induces autophagy and MetAP2 degradation, and exploring potential resistance mechanisms.

The continued investigation of this compound and the broader class of AUTAC molecules holds significant promise for the development of novel and effective cancer therapeutics.

References

Safety Operating Guide

Autac1: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the proper disposal of Autac1, an autophagy-targeting chimera (AUTAC). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the compound as potentially hazardous. The following procedures are based on information for structurally related compounds and general laboratory chemical waste guidelines.

Summary of Key Chemical Data

For quick reference, the table below summarizes the known quantitative data for this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
CAS Number 2241669-09-8[3][4]
Molecular Formula C44H63FN8O11S
Molecular Weight 931.08 g/mol
Solubility Soluble in DMSO (100 mg/mL)
Storage (Solid) -20°C
Storage (in Solution) -80°C for up to 6 months; -20°C for up to 1 month.

Experimental Protocols: Safe Disposal Workflow

Adherence to the following step-by-step disposal protocol is critical for ensuring personnel safety and environmental compliance.

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the following standard laboratory PPE:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Waste Segregation and Collection

Proper segregation of this compound waste is the first step in responsible disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as pipette tips, tubes, and gloves should be considered chemical waste and collected in a dedicated, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

    • Do not mix this compound solutions with other incompatible waste streams.

    • Aqueous solutions should not be disposed of down the drain.

Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The chemical name: "this compound Waste"

  • The primary hazards (based on a conservative assessment): "Potential Irritant," "Harmful if Swallowed"

  • The date the waste was first added to the container.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • For Liquid Spills: Absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).

  • For Solid Spills: Carefully sweep or scoop the material to avoid dust generation.

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.

Final Disposal
  • All waste containing this compound must be disposed of through your institution's designated hazardous waste management program.

  • Do not dispose of this compound waste in the general trash or down the sanitary sewer.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound and related materials.

Autac1_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Generate this compound Waste waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check collect_liquid->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes hazardous_disposal Arrange for Professional Hazardous Waste Disposal spill_check->hazardous_disposal No spill_protocol->hazardous_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, researchers can mitigate potential risks, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.